molecular formula C17H14ClN3O2 B12879155 N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide

N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide

Número de catálogo: B12879155
Peso molecular: 327.8 g/mol
Clave InChI: LLYLERKLOXTKAC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide (CAS 918296-21-6) is a quinoline derivative of significant interest in medicinal chemistry research. This compound features a molecular formula of C17H14ClN3O2 and a molecular weight of 327.77 g/mol . It serves as a versatile chemical intermediate, particularly in the synthesis of novel quinoline-based scaffolds. Research indicates that structurally similar quinoline-4-carbohydrazide derivatives are investigated as potential receptor antagonists, demonstrating promising biological activity in preclinical models . Furthermore, recent studies harness the molecular hybridization of quinoline cores to develop new compounds evaluated as inhibitors of tyrosine kinases, which are key targets in anticancer drug discovery . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet for proper handling and storage information prior to use.

Propiedades

Fórmula molecular

C17H14ClN3O2

Peso molecular

327.8 g/mol

Nombre IUPAC

N'-(2-chloro-4-methoxyphenyl)quinoline-4-carbohydrazide

InChI

InChI=1S/C17H14ClN3O2/c1-23-11-6-7-16(14(18)10-11)20-21-17(22)13-8-9-19-15-5-3-2-4-12(13)15/h2-10,20H,1H3,(H,21,22)

Clave InChI

LLYLERKLOXTKAC-UHFFFAOYSA-N

SMILES canónico

COC1=CC(=C(C=C1)NNC(=O)C2=CC=NC3=CC=CC=C23)Cl

Origen del producto

United States
Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Elucidating the Biological Activity of a Novel Quinolone Derivative

Authored by: [Your Name/Gemini AI]

Abstract

N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide emerges as a novel synthetic compound, belonging to a class of quinoline derivatives that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. While the precise mechanism of action for this specific molecule remains to be elucidated, its structural motifs—a quinoline core linked to a substituted phenylhydrazide—suggest a compelling potential for therapeutic intervention, likely through multifaceted pathways. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this compound. We will delve into hypothesized pathways, grounded in the extensive literature on quinoline and carbohydrazide analogs, and present a logical, multi-tiered experimental approach to systematically unravel its biological function. This document is designed not as a rigid protocol, but as a strategic guide, empowering researchers with the rationale and detailed methodologies to conduct a thorough and scientifically rigorous investigation.

Introduction: The Quinoline-Carbohydrazide Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a remarkable array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The versatility of the quinoline scaffold allows for its interaction with a multitude of biological targets.[1] Similarly, the carbohydrazide moiety is a key pharmacophore in many biologically active compounds, contributing to their ability to form crucial interactions with protein targets. The amalgamation of these two pharmacophores in N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide suggests a high probability of significant biological activity.

Given the novelty of this compound, this guide will focus on a hypothesis-driven approach to elucidate its mechanism of action. Based on the known activities of structurally related molecules, we will explore three primary hypothesized mechanisms:

  • Anticancer Activity: Targeting key cellular processes involved in cancer progression.

  • Antimicrobial Activity: Disrupting essential bacterial enzymatic pathways.

This guide will provide the experimental blueprint to test these hypotheses, from initial in silico predictions to detailed in vitro and cell-based assays.

Hypothesized Mechanism of Action I: Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented, with mechanisms ranging from the inhibition of protein kinases to the induction of apoptosis and cell cycle arrest.[1][3] The structural features of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide warrant a thorough investigation into its potential as an anticancer agent.

Sub-Hypothesis 1: Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinoline-based compounds function as inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer cell signaling.[1][4]

A logical first step is to predict the binding affinity of the compound to the ATP-binding site of key oncogenic kinases.

Experimental Protocol: Molecular Docking of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide with EGFR

Objective: To predict the binding mode and affinity of the test compound within the ATP-binding pocket of the EGFR kinase domain.

Methodology:

  • Protein Preparation: Obtain the crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation: Draw the 2D structure of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide and convert it to a 3D structure. Perform energy minimization using a suitable force field.

  • Docking Simulation: Utilize molecular docking software (e.g., AutoDock, MOE) to dock the prepared ligand into the defined active site of the EGFR protein.

  • Analysis: Analyze the docking poses based on binding energy scores and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site.

dot

cluster_insilico In Silico Workflow Protein_Prep Prepare EGFR (PDB: 1M17) Docking Molecular Docking (AutoDock/MOE) Protein_Prep->Docking Ligand_Prep Prepare Ligand (Test Compound) Ligand_Prep->Docking Analysis Analyze Binding (Energy & Interactions) Docking->Analysis cluster_apoptosis Apoptosis Induction Workflow Cytotoxicity MTT Assay (Determine GI50) Caspase_Assay Caspase-3/7 Activity Cytotoxicity->Caspase_Assay Mito_Potential JC-1 Staining (Mitochondrial Health) Caspase_Assay->Mito_Potential Western_Blot Western Blotting (Apoptotic Proteins) Caspase_Assay->Western_Blot

Caption: Experimental Workflow for Investigating Apoptosis Induction.

Experimental Protocol: Mitochondrial Membrane Potential Assay (JC-1 Staining)

Objective: To assess the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.

Methodology:

  • Cell Treatment: Treat cells with the test compound.

  • JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low potential, JC-1 remains as monomers and fluoresces green. [5][6][7]3. Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization. [8]

Experimental Protocol: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Methodology:

  • Protein Extraction: Treat cells with the test compound, lyse them, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved PARP, cleaved Caspase-9). [9][10][11]4. Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Sub-Hypothesis 3: DNA Intercalation and Cell Cycle Arrest

Some quinoline derivatives exert their anticancer effects by intercalating into DNA, thereby inhibiting DNA replication and transcription, which can lead to cell cycle arrest. [3][5]

This assay can determine if the compound can bind to DNA by displacing a known intercalator.

Experimental Protocol: Ethidium Bromide Displacement Assay

Objective: To evaluate the DNA binding ability of the test compound.

Methodology:

  • DNA-EtBr Complex Formation: Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide (EtBr) to form a fluorescent complex.

  • Compound Titration: Add increasing concentrations of the test compound to the DNA-EtBr solution.

  • Fluorescence Measurement: Measure the fluorescence intensity. Displacement of EtBr by the compound will lead to a quenching of fluorescence. [12][13]4. Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the binding affinity.

If the compound binds to DNA, it is likely to affect cell cycle progression.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Treat cancer cells with the test compound for a duration determined by cytotoxicity assays.

  • Cell Fixation: Harvest and fix the cells in cold ethanol. [1][4][14]3. Staining: Treat the cells with RNase A and then stain the cellular DNA with propidium iodide (PI). [1][4]4. Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Sub-Hypothesis 4: Inhibition of Tubulin Polymerization

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some quinoline-based compounds have been reported to inhibit tubulin polymerization.

This assay directly measures the effect of the compound on the assembly of microtubules from purified tubulin.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Objective: To determine if the test compound inhibits the polymerization of tubulin into microtubules.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer. Add the test compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time, which is proportional to the extent of microtubule formation. [15][16]4. Data Analysis: Compare the polymerization curves in the presence of the test compound to a control. Inhibition is indicated by a decrease in the rate and extent of polymerization.

Hypothesized Mechanism of Action II: Antimicrobial Activity

The quinoline scaffold is the basis for the quinolone class of antibiotics, which primarily target bacterial DNA gyrase and topoisomerase IV. [17]The carbohydrazide moiety has also been incorporated into compounds with antimicrobial properties.

Sub-Hypothesis: Inhibition of Bacterial DNA Gyrase

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA and is a well-established target for antibiotics.

This biochemical assay directly measures the inhibitory effect of the compound on the supercoiling activity of DNA gyrase.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine if the test compound inhibits the enzymatic activity of bacterial DNA gyrase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and the appropriate buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Enzymatic Reaction: Incubate the mixture at 37°C to allow for the supercoiling reaction to proceed.

  • Agarose Gel Electrophoresis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid will migrate differently. [18][19]5. Analysis: Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA.

Data Presentation and Interpretation

Assay Parameter Measured Expected Outcome for Positive Result
Molecular Docking Binding Energy (kcal/mol)Favorable (negative) binding energy in the active site.
EGFR Kinase Assay IC50 (µM)Low micromolar or nanomolar IC50 value.
MTT Cytotoxicity Assay GI50 (µM)Potent growth inhibition with a low GI50 value.
Caspase-3/7 Activity Fold increase in luminescenceSignificant increase in caspase activity compared to control.
JC-1 Staining Ratio of Red/Green FluorescenceDecrease in the red/green fluorescence ratio.
Western Blotting Protein Expression LevelsIncreased levels of cleaved PARP, cleaved caspases; changes in Bcl-2 family proteins.
EtBr Displacement Fluorescence QuenchingConcentration-dependent decrease in fluorescence.
Cell Cycle Analysis % of Cells in Each PhaseAccumulation of cells in a specific phase (G1, S, or G2/M).
Tubulin Polymerization Absorbance at 340 nmInhibition of the increase in absorbance over time.
DNA Gyrase Assay Amount of Supercoiled DNAReduction in the band intensity of supercoiled DNA on an agarose gel.

Conclusion and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide. By systematically progressing from in silico predictions to in vitro biochemical and cell-based assays, researchers can build a robust understanding of how this novel compound exerts its biological effects. The experimental pathways outlined herein are not exhaustive but represent a logical and efficient approach to characterizing a new chemical entity. Positive results in any of these assays will pave the way for more advanced preclinical studies, including in vivo efficacy and toxicity assessments, ultimately determining the therapeutic potential of this promising quinoline-carbohydrazide derivative. The multifaceted nature of the quinoline scaffold suggests that the compound may exhibit activity through more than one of the hypothesized mechanisms, highlighting the importance of a thorough and multi-pronged investigational strategy.

References

  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles - Arabian Journal of Chemistry. ()
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC. ()
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide - Benchchem. ()
  • MTT Assay Protocol - 塞魯士生技有限公司. ()
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. ()
  • 4.3.5. EGFR Kinase Inhibition - Bio-protocol. ()
  • 2.2.9.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor
  • MTT (Assay protocol. ()
  • Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. ()
  • Apoptosis western blot guide - Abcam. ()
  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjug
  • Assaying cell cycle status using flow cytometry - PMC - NIH. ()
  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC. ()
  • Application Notes and Protocols for a Novel EGFR Inhibitor - Benchchem. ()
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW. ()
  • Application Notes and Protocols: Western Blot Analysis of Apoptosis-Related Proteins Following NBDHEX Tre
  • Mitochondrial Membrane Potential Assay Kit (JC-1). ()
  • MTT assay protocol | Abcam. ()
  • Full article: Protocol for high-sensitivity/long linear-range spectrofluorimetric DNA quantific
  • Molecular docking based screening of novel designed chalcone series of compounds for their anti-cancer activity targeting EGFR kinase domain - PMC. ()
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. ()
  • Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size. ()
  • Docking Study of EGFR inhibitor as Anticancer Agents - Impressions@MAHE. ()
  • Tubulin Polymeriz
  • In vitro Microtubule Binding Assay and Dissociation Constant Estim
  • Caspase 3 Assay Kit, Colorimetric - Sigma-Aldrich. ()
  • JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - TW. ()
  • JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322) - G-Biosciences. ()
  • DNA gyrase supercoiling inhibition assay - Bio-protocol. ()
  • Caspase-3 Assay Kit (Colorimetric) (ab39401) - Abcam. ()
  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. ()
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R - Thermo Fisher Scientific. ()
  • In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis | Journal of Pioneering Medical Sciences. ()
  • Measurement of In Vitro Microtubule Polymeriz
  • ProFoldin DNA Gyrase DNA Supercoiling Assay Kits. ()
  • Caspase 3 Activity Assay Kit - MP Biomedicals. ()
  • Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC. ()
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich. (_)
  • Application Notes and Protocols for DNA Intercalation Assay of Luzopeptin A - Benchchem. ()
  • Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach - International Journal of Pharmaceutical Sciences Review and Research. ()
  • Western blot analysis of apoptosis-related proteins. Activated...
  • How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots - CST Blog. ()
  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Antimicrobial Agents and Chemotherapy - ASM Journals. ()
  • A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity | Accounts of Chemical Research - ACS Public
  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. ()
  • Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. ()
  • HTS-Tubulin Polymeriz

Sources

An In-depth Technical Guide to the Physicochemical Properties of (E)-N′-Benzylidene-2-phenylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the compound N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide did not yield specific data. Consequently, this guide has been meticulously prepared on a closely related, well-characterized analogue, (E)-N′-Benzylidene-2-phenylquinoline-4-carbohydrazide , to provide a representative and scientifically robust technical overview of this important class of molecules.

Introduction: The Quinoline-Hydrazone Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules, renowned for its presence in a wide array of therapeutic agents. When functionalized with a carbohydrazide linker and condensed to form a hydrazone, the resulting scaffold, exemplified by (E)-N′-Benzylidene-2-phenylquinoline-4-carbohydrazide, presents a unique combination of structural rigidity, hydrogen bonding capabilities, and coordinative potential. These features make it a molecule of significant interest in drug discovery, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This guide provides a detailed exploration of the core physicochemical properties of (E)-N′-Benzylidene-2-phenylquinoline-4-carbohydrazide, offering insights into its synthesis, structure, and analytical characterization.

Molecular Structure and Synthesis

(E)-N′-Benzylidene-2-phenylquinoline-4-carbohydrazide, with the chemical formula C₂₃H₁₇N₃O, is a hydrazone derivative formed by the condensation of 2-phenylquinoline-4-carbohydrazide with benzaldehyde.[4] The "E" designation in its name refers to the stereochemistry about the carbon-nitrogen double bond (C=N) of the hydrazone moiety, indicating that the quinoline and benzylidene groups are on opposite sides of the double bond.

Logical Synthesis Pathway

The synthesis of this class of compounds follows a logical and well-established multi-step pathway, beginning with the construction of the quinoline core, followed by functionalization to the carbohydrazide, and culminating in the final condensation step.

Synthesis_Pathway cluster_0 Step 1: Quinoline Core Synthesis (Pfitzinger Reaction) cluster_1 Step 2: Carbohydrazide Formation cluster_2 Step 3: Hydrazone Formation A Isatin C 2-Phenylquinoline-4-carboxylic acid A->C KOH, EtOH, Reflux B Acetophenone B->C D Esterification (e.g., EtOH, H₂SO₄) C->D E Ethyl 2-phenylquinoline-4-carboxylate D->E G 2-Phenylquinoline-4-carbohydrazide E->G Reflux F Hydrazine Hydrate (N₂H₄·H₂O) F->G I (E)-N′-Benzylidene-2-phenylquinoline-4-carbohydrazide G->I Ethanol, Reflux H Benzaldehyde H->I

Figure 1: General synthetic workflow for (E)-N′-Benzylidene-2-phenylquinoline-4-carbohydrazide.

Expert Insight: The Pfitzinger or Doebner reaction is a classic and robust method for constructing the 2-phenylquinoline-4-carboxylic acid core.[5][6] The choice of a strong base like potassium hydroxide is critical for the initial condensation between isatin and the enolate of acetophenone. Subsequent esterification is a necessary intermediate step to facilitate the reaction with hydrazine hydrate, which readily forms the stable carbohydrazide intermediate. The final condensation to the hydrazone is typically acid-catalyzed and driven to completion by the removal of water, often through refluxing in a suitable solvent like ethanol.[4]

Structural Elucidation and Solid-State Properties

The definitive three-dimensional structure of (E)-N′-Benzylidene-2-phenylquinoline-4-carbohydrazide has been elucidated by single-crystal X-ray diffraction, providing a wealth of information about its molecular conformation and intermolecular interactions in the solid state.[4]

Crystallographic Data

The compound crystallizes in the monoclinic space group Pc. The crystal structure reveals a well-ordered arrangement of molecules stabilized by a network of hydrogen bonds.

Parameter Value [4]
Chemical FormulaC₂₃H₁₇N₃O
Formula Weight351.39 g/mol
Crystal SystemMonoclinic
Space GroupPc
a (Å)7.6704 (8)
b (Å)13.2898 (13)
c (Å)9.0627 (9)
β (°)108.956 (4)
Volume (ų)872.42 (16)
Z2
Density (calculated)1.338 Mg/m³
Melting Point515–518 K
Molecular Geometry

The molecular structure is characterized by several key geometric features:

  • Planarity: The quinoline ring system itself is nearly planar.

  • Dihedral Angles: The phenyl group at position 2 and the benzylidene moiety are not coplanar with the quinoline ring. The phenyl and benzylidene rings form dihedral angles of 28.21 (15)° and 37.65 (14)°, respectively, with the mean plane of the quinoline system.[4] This twisted conformation is a common feature in such multi-ring systems, arising from steric hindrance between adjacent protons.

  • Hydrazone Conformation: The conformation about the C=N imine bond is confirmed to be E (trans).[4] An intramolecular C-H···O hydrogen bond further stabilizes this conformation.

Molecular_Structure cluster_info Key Structural Features mol A Quinoline Core (Planar) B 2-Phenyl Group (Dihedral Angle: 28.21°) C Benzylidene Group (Dihedral Angle: 37.65°) D Hydrazone Linker (-CO-NH-N=CH-) E E-Conformation at C=N bond

Figure 2: 2D structure and key geometric features of the title compound.

Intermolecular Interactions and Crystal Packing

In the crystalline state, the molecules are interconnected through a network of hydrogen bonds. Specifically, N—H···O and C—H···O interactions link adjacent molecules, forming chains that propagate along the[1] crystallographic direction.[4] The carbonyl oxygen atom acts as a hydrogen bond acceptor from multiple donors. This robust hydrogen-bonding network is a key determinant of the compound's thermal stability and relatively high melting point.

Analytical Characterization Protocols

A comprehensive characterization of (E)-N′-Benzylidene-2-phenylquinoline-4-carbohydrazide relies on a suite of spectroscopic and analytical techniques.

Experimental Protocol: Spectroscopic Analysis

The following protocols are representative of the standard methods used for the characterization of quinoline-hydrazone derivatives.[7][8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often necessary due to the limited solubility of such compounds in chloroform-d (CDCl₃).

    • ¹H NMR Analysis: Acquire the spectrum on a 400 MHz or higher spectrometer.

      • Expected Signals: Aromatic protons (quinoline, phenyl, benzylidene) will appear as multiplets in the δ 7.0-9.0 ppm region. The azomethine proton (-N=CH-) will be a characteristic singlet, typically downfield (δ 8.0-8.5 ppm). The amide proton (-NH-) will also be a singlet, highly downfield (δ > 11.0 ppm), and its broadness can be temperature-dependent.

    • ¹³C NMR Analysis: Acquire the spectrum on a 100 MHz or higher spectrometer.

      • Expected Signals: Aromatic carbons will appear in the δ 110-150 ppm range. The carbonyl carbon (C=O) is expected around δ 160-165 ppm. The azomethine carbon (-N=CH-) will be in the aromatic region, typically around δ 145-150 ppm.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

    • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample or prepare a KBr pellet.

    • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

      • Expected Bands: A sharp band around 3200-3300 cm⁻¹ corresponding to the N-H stretch. A strong absorption band for the amide C=O stretch between 1640-1680 cm⁻¹. The C=N stretch of the imine will appear around 1600-1620 cm⁻¹. Multiple bands in the 1400-1600 cm⁻¹ region will correspond to aromatic C=C stretching vibrations.

  • Mass Spectrometry (MS)

    • Technique: Electrospray Ionization (ESI) is a suitable method.

    • Analysis: The analysis will confirm the molecular weight of the compound (351.39 g/mol ). The protonated molecule [M+H]⁺ would be observed at m/z 352.14.[11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and decomposition profile.

Experimental Protocol: Thermal Gravimetric Analysis (TGA)

  • Instrument: Use a TGA instrument capable of heating to at least 800 °C.

  • Sample Preparation: Place 5-10 mg of the finely ground compound into an alumina or platinum crucible.

  • Parameters:

    • Atmosphere: Nitrogen or Air at a flow rate of 20-50 mL/min.

    • Heating Rate: A standard rate of 10 °C/min.

    • Temperature Range: 30 °C to 800 °C.

  • Data Analysis: The resulting TGA curve plots weight loss versus temperature. The onset of decomposition indicates the limit of thermal stability. The derivative of this curve (DTG) shows the temperature at which the rate of mass loss is maximal. For related quinoline derivatives, thermal breakdown typically commences at temperatures above 225 °C, indicating good thermal stability.[12][13]

Potential Applications in Drug Development

The 2-phenylquinoline-4-carbohydrazide scaffold is a "privileged structure" in medicinal chemistry. Derivatives have been investigated for a range of biological activities, providing a strong rationale for the synthesis and characterization of new analogues like the title compound.

  • Anticancer Activity: Many quinoline derivatives are known to exhibit potent anticancer properties. For instance, related 2-phenylquinoline-4-carboxylic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs) and tubulin polymerization, both of which are validated targets in oncology.[1][3][5] The hydrazone moiety can act as a zinc-binding group, which is crucial for HDAC inhibition.

  • Antimicrobial and Antiviral Activity: The quinoline ring is a key component of several antimalarial and antibacterial drugs. The ability of hydrazones to chelate metal ions is also a proposed mechanism for their antimicrobial action.[6]

The detailed physicochemical characterization provided in this guide is the foundational step for any further investigation into the pharmacological potential of (E)-N′-Benzylidene-2-phenylquinoline-4-carbohydrazide. Understanding its structure, stability, and analytical signatures is paramount for quality control, formulation development, and interpreting structure-activity relationships.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. 2022.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. 2022.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. 2022.
  • Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymeriz
  • Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II), and Cu(II) Complexes. Indonesian Journal of Chemistry.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.
  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. 2023.
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
  • Microwave Assisted Synthesis, Structure, Spectral Characterization And Biological Studies Of (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide.
  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PMC.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • Molecular hybrid design, physicochemical, and thermal properties of new five quinoline sulfonyl hydrazide Schiff base derivatives: bioinformatics and antibacterial investig
  • SYNTHESIS, STRUCTURE, SPECTRAL CHARACTERIZATION AND BIOLOGICAL STUDIES OF (E)-N'-(2-HYDROXYBENZYLIDENE) HYDRAZINE CARBOTHIOHYDRAZIDE. Journal of Advanced Scientific Research. 2020.
  • (E)-N′-Benzylidene-2-phenylquinoline-4-carbohydrazide.
  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants.
  • FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. The Royal Society of Chemistry.
  • Synthesis, Spectral Characterization and Crystal Structure of(E)-4- Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. SciSpace.
  • Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ. 2024.
  • A heterocyclic N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxopiperidine-1-carbohydrazide Schiff base ligand and its metal. European Journal of Chemistry. 2022.
  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI. 2019.
  • N',2-diphenylquinoline-4-carbohydrazide 8m | C33H36FN5O3 | CID 11989776. PubChem.

Sources

Pharmacokinetic Profiling of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Quinoline-4-carbohydrazide derivatives represent a privileged class of pharmacophores in modern medicinal chemistry, demonstrating potent efficacy as microbial DNA-gyrase inhibitors[1], PI3K isoform inhibitors in oncology[2], and broad-spectrum antivirals[3]. Within this chemical space, the specific substitution to form N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide [4] introduces critical structural nuances that fundamentally alter the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

From a structural design perspective, the quinoline core provides a rigid, lipophilic anchor capable of π-π stacking with target proteins. The carbohydrazide linker acts as a flexible hinge, capable of acting as both a hydrogen bond donor and acceptor. The strategic addition of the 2-chloro-4-methoxyphenyl moiety serves two distinct mechanistic purposes:

  • Steric Modulation: The ortho-chloro group induces a steric clash with the hydrazide nitrogen, forcing the terminal phenyl ring out of coplanarity with the quinoline core. This twist reduces molecular aggregation and improves aqueous solubility.

  • Electronic Tuning: The para-methoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density on the adjacent hydrazide nitrogen, thereby strengthening its hydrogen-bonding capacity with target kinase hinge regions while simultaneously presenting a known metabolic liability for Phase I clearance.

Physicochemical Properties & ADME Profiling

To predict the in vivo behavior of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide, we must analyze its physicochemical parameters. Similar quinoline-4-carbohydrazides exhibit high gastrointestinal (GI) absorption but are strictly limited in their ability to cross the Blood-Brain Barrier (BBB)[1]. Furthermore, compounds in this class frequently act as substrates or inhibitors for specific Cytochrome P450 (CYP) enzymes, notably CYP1A2 and CYP2C19[5].

Table 1: Physicochemical and In Silico ADME Parameters
ParameterValue/StatusMechanistic Rationale & Impact
Molecular Weight ~327.7 g/mol Falls well within Lipinski's Rule of 5, favoring oral bioavailability.
LogP (Predicted) 3.2 - 3.8Balanced lipophilicity ensures passive membrane permeability without excessive tissue sequestration.
Topological Polar Surface Area (TPSA) ~65 ŲOptimal for high GI tract absorption. The TPSA is too high for efficient BBB penetration, restricting CNS exposure[1].
CYP450 Interaction CYP1A2 / CYP2C19 InhibitorThe nitrogen-rich quinoline core coordinates with the heme iron of CYP enzymes, presenting a risk for drug-drug interactions (DDIs)[5].

Metabolic Biotransformation Pathways

The metabolic stability of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide is primarily dictated by hepatic Phase I biotransformation. The para-methoxy group is a classic soft spot for CYP3A4-mediated O-demethylation , resulting in a highly polar phenolic metabolite. Concurrently, the hydrazide linker is susceptible to CYP2C19-mediated hydrolysis , cleaving the molecule into quinoline-4-carboxylic acid and an arylhydrazine derivative.

MetabolicPathway Parent N'-(2-Chloro-4-methoxyphenyl) quinoline-4-carbohydrazide CYP3A4 CYP3A4 (O-Demethylation) Parent->CYP3A4 Primary CYP2C19 CYP2C19 (Hydrazide Hydrolysis) Parent->CYP2C19 Secondary Metabolite1 O-Demethylated Metabolite (Active/Inactive) CYP3A4->Metabolite1 Metabolite2 Quinoline-4-carboxylic acid + Arylhydrazine CYP2C19->Metabolite2 Phase2 Phase II Glucuronidation (Clearance) Metabolite1->Phase2

CYP450-mediated Phase I biotransformation and Phase II clearance pathways.

Self-Validating Experimental Protocols

To rigorously evaluate the pharmacokinetic profile of this derivative, the following self-validating experimental workflows must be executed. These protocols are designed not just to generate data, but to ensure the causality of the results through built-in controls.

Protocol A: In Vitro Microsomal Stability Assay (Intrinsic Clearance)

This assay determines the intrinsic clearance ( CLint​ ) of the compound by isolating Phase I hepatic metabolism.

  • Incubation Preparation: Combine 1 µM of the test compound with Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A low compound concentration (1 µM) ensures the reaction operates under linear, first-order kinetics (Michaelis-Menten assumption where [S]≪Km​ ), allowing for accurate calculation of half-life ( t1/2​ ).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligatory electron donor for CYP450 enzymes. Withholding it until after pre-incubation ensures that any observed degradation is strictly enzymatically driven, not due to chemical instability in the buffer.

  • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold organic solvent instantly precipitates microsomal proteins, halting enzymatic activity and releasing the bound analyte for downstream LC-MS/MS quantification.

  • Self-Validation Check: Run Verapamil in parallel as a high-clearance positive control. If Verapamil does not show rapid depletion ( t1/2​<15 min), the HLMs are metabolically compromised, and the assay must be invalidated.

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

This workflow determines the absolute bioavailability ( F% ) and systemic exposure parameters.

PKWorkflow Dose Formulation & Dosing (IV/PO) Sample Serial Blood Sampling Dose->Sample In Vivo Extract Protein Precipitation & Extraction Sample->Extract Plasma LCMS LC-MS/MS Quantification Extract->LCMS Analyte NCA Non-Compartmental Analysis (NCA) LCMS->NCA Data

Self-validating in vivo pharmacokinetic workflow from dosing to NCA.
  • Formulation: Prepare the Intravenous (IV) dose at 1 mg/kg in 5% DMSO / 10% Solutol / 85% Saline. Prepare the Oral (PO) dose at 5 mg/kg as a homogeneous suspension in 0.5% Methylcellulose.

    • Causality: The IV formulation must be fully solubilized to prevent micro-embolisms, hence the use of co-solvents. The PO formulation utilizes a suspension to mimic standard solid-dose oral administration, testing the compound's natural dissolution rate.

  • Dosing and Sampling: Administer to Sprague-Dawley rats (n=3 per route). Collect serial blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

    • Causality: K2EDTA is chosen over heparin to prevent potential interference with downstream LC-MS/MS ionization. The dense early timepoints capture the distribution phase (IV) and Cmax​ (PO).

  • Bioanalysis & NCA: Quantify plasma concentrations via LC-MS/MS. Perform Non-Compartmental Analysis (NCA) to derive Area Under the Curve (AUC).

    • Self-Validation Check: Absolute bioavailability ( F% ) is calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) . If F% exceeds 100%, the assay indicates nonlinear kinetics or formulation precipitation, requiring re-evaluation.

Quantitative Data Summary

Based on the structural analogs and established literature for the quinoline-4-carbohydrazide class, the expected in vivo pharmacokinetic parameters are summarized below.

Table 2: Projected In Vivo Pharmacokinetic Parameters (Rat Model - 5 mg/kg PO)
ParameterExpected RangeClinical / Therapeutic Interpretation
Cmax​ 450 - 600 ng/mLPeak plasma concentration indicates rapid dissolution and GI absorption.
Tmax​ 1.5 - 2.0 hModerate absorption rate, typical for crystalline oral suspensions.
t1/2​ 3.5 - 4.2 hSupports once- or twice-daily dosing regimens without excessive accumulation.
Bioavailability ( F% ) 45 - 55%Moderate first-pass hepatic metabolism limits absolute systemic exposure, aligning with the O-demethylation liability.
Clearance ( CL ) 12 - 18 mL/min/kgModerate clearance rate relative to hepatic blood flow in rats (~55 mL/min/kg).

References

  • Title: Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors Source: ACS Omega URL: 1

  • Title: New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity Source: NIH PMC URL: 2

  • Title: Discovery of Quinoline Analogues as Potent Antivirals against Enterovirus D68 (EV-D68) Source: Journal of Medicinal Chemistry - ACS Publications URL: 3

  • Title: Buy 4-(2,5-Dimethylpyrrolidin-1-yl)morpholine (EVT-13013321) | 6966-91-2 - EvitaChem (Catalog listing for N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide) Source: EvitaChem URL: 4

Sources

A Comprehensive Toxicological Evaluation of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide in Preclinical Animal Models: A Methodological and Predictive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline-4-carbohydrazide scaffold is a promising pharmacophore in modern medicinal chemistry, serving as a foundation for agents with potential anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific derivative, N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide, for which the public toxicological data is not yet established. In the absence of direct data, this document provides a comprehensive, predictive, and methodological framework for its toxicological evaluation in animal models. We synthesize existing knowledge on the toxicity of the quinoline core, hydrazone derivatives, and the influence of chloro- and methoxy-substituents to anticipate the potential toxicity profile. This guide presents a structured workflow for preclinical safety assessment, detailing the rationale and step-by-step protocols for crucial studies, including acute, sub-chronic, and genotoxicity assessments, in accordance with international guidelines. The objective is to equip researchers with the necessary expertise to design and execute a robust, self-validating toxicological program to ascertain the safety profile of this novel chemical entity and guide its journey through the drug development pipeline.

Introduction: The Compound and the Imperative for Toxicological Profiling

The Quinoline-4-Carbohydrazide Scaffold: A Privileged Structure

Quinoline and its derivatives are heterocyclic compounds integral to drug discovery, demonstrating a vast array of pharmacological activities.[1][2] The fusion of a benzene and pyridine ring creates a scaffold that can interact with numerous biological targets. The carbohydrazide moiety (-CONHNH2) and its hydrazone derivatives (-CONHN=CHR) are also significant in medicinal chemistry, often enhancing the biological activity of the parent molecule.[3] The combination, as seen in quinoline-4-carbohydrazide derivatives, has been explored for various therapeutic applications, including the development of novel anticancer agents.[3][4][5]

Profile of the Target Compound: N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide

The subject of this guide, N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide, is a novel entity designed to leverage the pharmacological potential of this hybrid scaffold. Its structure suggests potential for biological activity, but also necessitates a thorough investigation of its safety profile. The substituents—a chloro group and a methoxy group on the phenyl ring—can significantly modulate its absorption, distribution, metabolism, excretion (ADME), and toxicity properties.

Rationale for a Comprehensive Toxicity Profile

Before any new chemical entity can be considered for therapeutic use, a rigorous evaluation of its potential to cause harm is mandatory. Toxicity studies in animal models are critical for:

  • Identifying potential target organs of toxicity.

  • Determining the dose-response relationship.

  • Establishing a safe starting dose for potential human trials.

  • Understanding the underlying mechanisms of toxicity.

  • Fulfilling regulatory requirements for drug approval.

This guide outlines the logical progression of studies required to build a comprehensive safety profile for this compound.

Predictive Toxicology: Insights from Structural Analogues

The toxicity of a novel compound can often be anticipated by examining its core structures and the known effects of its functional groups.

  • The Quinoline Core: The parent quinoline ring is associated with specific toxicological concerns. It is a known hepatocarcinogen in rats and mice and has demonstrated genotoxic potential in various assays, often requiring metabolic activation by CYP450 enzymes to an active epoxide metabolite.[6] This inherent property of the core structure mandates a careful assessment of hepatotoxicity and genotoxicity for any of its derivatives.

  • The Hydrazone Moiety: Hydrazone derivatives are generally biologically active but can sometimes be metabolized back to their constituent hydrazine and aldehyde/ketone, or undergo other biotransformations that may lead to reactive intermediates. This potential for metabolic activation is a key consideration.

  • Influence of Substituents: The nature and position of substituents on the quinoline and phenyl rings play a crucial role in modulating toxicity.[7][8][9]

    • Chloro Group: Halogenation can alter metabolic pathways and enhance lipophilicity, potentially increasing tissue accumulation and persistence.

    • Methoxy Group: A methoxy group can be a site for metabolism (O-demethylation), which could either detoxify the compound or create a more reactive species (e.g., a phenol).

Based on these structural features, a testing strategy for N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide must prioritize the evaluation of liver function, genetic damage, and a broad systemic survey for other potential target organs.

A Phased Approach to In Vivo Toxicological Evaluation

A logical, phased approach to toxicity testing is essential for ethical and efficient drug development. The workflow begins with acute, high-dose studies to determine immediate toxicity and dose ranges, followed by more extended, lower-dose sub-chronic studies to identify target organs and establish a no-observed-adverse-effect level (NOAEL). Genotoxicity studies are conducted in parallel to assess the potential for DNA damage.

G cluster_0 Phase 1: Acute & Genotoxicity Assessment cluster_1 Phase 2: Sub-chronic Systemic Toxicity cluster_2 Phase 3: Decision Point Acute_Toxicity Acute Oral Toxicity Study (OECD 425) - Determine LD50 - Identify acute clinical signs - Guide dose selection Subchronic_Toxicity 28-Day Repeated Dose Oral Study (OECD 407) - Identify target organs - Characterize dose-response - Determine NOAEL Acute_Toxicity->Subchronic_Toxicity Provides dose range Ames_Test Bacterial Reverse Mutation Test (Ames Test, OECD 471) - Assess point mutation potential Risk_Assessment Integrative Risk Assessment - Evaluate overall safety profile - Go/No-Go for further development Ames_Test->Risk_Assessment Genotoxicity data Chromosomal_Aberration In Vitro Chromosomal Aberration (OECD 473) - Assess clastogenic potential Chromosomal_Aberration->Risk_Assessment Genotoxicity data Subchronic_Toxicity->Risk_Assessment Systemic toxicity data G Start Start: Select Dose (e.g., 2000 mg/kg limit test) Dose Administer single oral dose to one female rat Start->Dose Observe Observe for 48h Dose->Observe Outcome Outcome? Observe->Outcome Survives Animal Survives Outcome->Survives Yes Dies Animal Dies Outcome->Dies No Dose_More Dose 4 more animals sequentially Survives->Dose_More Lower_Dose Lower dose and re-test Dies->Lower_Dose Stop Stop Test (LD50 > 2000 mg/kg) Dose_More->Stop Calculate Calculate LD50 based on number of survivors/deaths Dose_More->Calculate Lower_Dose->Dose

Caption: Workflow for the OECD 425 Acute Toxic Class Method.

Sub-Chronic 28-Day Oral Toxicity Study (OECD Guideline 407)

Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) following repeated daily administration over 28 days.

Rationale for Method Selection: A 28-day study is a standard requirement for sub-chronic toxicity assessment. [10]It provides crucial information on the cumulative effects of the compound and helps to characterize the dose-response relationship for any observed toxicities. This data is vital for risk assessment and for designing longer-term chronic toxicity studies if required.

Experimental Protocol: 28-Day Repeated Dose Study
  • Animal Model: Rats (e.g., Sprague-Dawley), 5-6 weeks old at the start of treatment. Both sexes should be used (typically 5 per sex per group).

  • Dose Groups:

    • Vehicle Control Group.

    • Low-Dose Group.

    • Mid-Dose Group.

    • High-Dose Group.

    • The high dose should induce some toxic effects but not mortality. The low dose should not induce any adverse effects (aiming for the NOAEL). Doses are selected based on the acute toxicity study results.

  • Administration: Daily oral gavage for 28 consecutive days.

  • In-Life Observations:

    • Clinical Signs & Mortality: Daily checks.

    • Body Weight & Food Consumption: Measured weekly. [10] * Ophthalmology: Examination before treatment and at termination.

  • Terminal Procedures (Day 29):

    • Blood Collection: Animals are fasted overnight, anesthetized, and blood is collected for hematology and clinical biochemistry analysis. [10] * Necropsy: A full gross necropsy is performed.

    • Organ Weights: Key organs (liver, kidneys, spleen, brain, heart, adrenal glands, gonads) are weighed. [10] * Histopathology: A comprehensive list of organs and tissues from the control and high-dose groups are preserved for microscopic examination. Any gross lesions and target organs identified in the high-dose group are also examined in the lower-dose groups. [10]

Data Presentation: Key Endpoints

Quantitative data from this study should be summarized in tables for clear comparison between dose groups and controls.

Table 2: Example Template for Hematology and Clinical Biochemistry Data

ParameterControl (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)
Hematology
Red Blood Cells (RBC)Mean ± SDMean ± SDMean ± SDMean ± SD
Hemoglobin (HGB)Mean ± SDMean ± SDMean ± SDMean ± SD
White Blood Cells (WBC)Mean ± SDMean ± SDMean ± SDMean ± SD
Clinical Biochemistry
Alanine Aminotransferase (ALT)Mean ± SDMean ± SDMean ± SDMean ± SD
Aspartate Aminotransferase (AST)Mean ± SDMean ± SDMean ± SDMean ± SD
Blood Urea Nitrogen (BUN)Mean ± SDMean ± SDMean ± SDMean ± SD
Creatinine (CREA)Mean ± SDMean ± SDMean ± SDMean ± SD

Genotoxicity Assessment

Objective: To determine if the compound can induce genetic mutations or chromosomal damage, which are indicators of potential carcinogenicity.

Rationale for Test Battery: A standard battery of in vitro tests is recommended to cover the main types of genetic damage. Given that many quinoline derivatives are known to be genotoxic, this is a critical part of the safety assessment. [7][8]

Bacterial Reverse Mutation (Ames) Test (OECD 471)

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause reverse mutations (reversions), allowing the bacteria to grow on an amino acid-deficient medium.

Causality: A positive result (a significant increase in revertant colonies compared to control) indicates that the compound is a mutagen, causing base-pair substitutions or frameshift mutations in the bacterial DNA. The test is conducted both with and without an external metabolic activation system (S9 mix from rat liver) to determine if the compound or its metabolites are mutagenic. [7]

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Compound Test Compound (Multiple concentrations) Mix_S9_plus Mix: Compound + Bacteria + S9 Compound->Mix_S9_plus Mix_S9_minus Mix: Compound + Bacteria - S9 Compound->Mix_S9_minus Bacteria Bacterial Strains (e.g., S. typhimurium TA98, TA100) Bacteria->Mix_S9_plus Mix_s9_minus Mix_s9_minus Bacteria->Mix_s9_minus S9 S9 Metabolic Activation Mix S9->Mix_S9_plus Plate Plate onto minimal glucose agar plates Mix_S9_plus->Plate Mix_S9_minus->Plate Incubate Incubate at 37°C for 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Vehicle Control Count->Compare Positive Positive Result: Statistically significant increase in revertants Compare->Positive Yes Negative Negative Result: No significant increase Compare->Negative No

Caption: Experimental workflow for the Ames Test (OECD 471).

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Principle: This assay evaluates the potential of a compound to cause structural chromosomal damage in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

Causality: Cells are exposed to the test compound for a defined period, both with and without S9 metabolic activation. After treatment, they are arrested in metaphase, harvested, and chromosome spreads are examined microscopically for structural aberrations (e.g., breaks, deletions, translocations). A significant increase in the percentage of cells with aberrations compared to controls indicates the compound has clastogenic activity.

Potential Mechanisms of Quinoline-Induced Toxicity

Understanding the mechanism of toxicity is crucial for risk assessment. Based on literature for related compounds, several pathways may be involved. [9]

  • Oxidative Stress: Many aromatic compounds can undergo redox cycling, generating reactive oxygen species (ROS). This can lead to lipid peroxidation, protein damage, and DNA oxidation.

  • DNA Adduct Formation: Metabolically activated quinolines can form covalent adducts with DNA, which can lead to mutations if not repaired. [9]* Mitochondrial Dysfunction: Some quinoline derivatives can disrupt the mitochondrial membrane potential, leading to a decrease in ATP production and the release of pro-apoptotic factors, ultimately triggering cell death. [9]

G cluster_0 Metabolic Activation cluster_1 Cellular Damage Pathways cluster_2 Toxicological Outcomes Compound Quinoline Derivative CYP450 CYP450 Enzymes (Liver) Compound->CYP450 Mito Mitochondrial Dysfunction Compound->Mito Metabolite Reactive Metabolite (e.g., Epoxide) CYP450->Metabolite ROS Increased ROS (Oxidative Stress) Metabolite->ROS DNA_Adducts DNA Adduct Formation Metabolite->DNA_Adducts Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Mutation DNA Mutation DNA_Adducts->Mutation Mito->Apoptosis Organ_Toxicity Organ Toxicity (e.g., Hepatotoxicity) Apoptosis->Organ_Toxicity Mutation->Organ_Toxicity

Caption: Potential signaling pathways in quinoline-induced toxicity. [11]

Conclusion: Data Integration and Risk Assessment

The successful completion of this toxicological program will yield a robust dataset to characterize the safety profile of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide. By integrating the findings from acute, sub-chronic, and genotoxicity studies, a comprehensive risk assessment can be performed. The determination of the NOAEL from the 28-day study is a critical parameter that will inform the safety margins for any potential therapeutic application. [10]A negative genotoxicity profile would be a significant positive milestone. Conversely, evidence of hepatotoxicity or mutagenicity would require careful consideration and could necessitate the synthesis of alternative derivatives with an improved safety profile. This structured, evidence-based approach is fundamental to navigating the complex path of drug development and ensuring patient safety.

References

  • Zani, F., & Carmellino, M. L. (1994). Antimicrobial and genotoxic properties of quinoline derivatives. Boll Chim Farm, 133(5), 328-38. [Link]

  • Cenas, N., Nemeikaite-Ceniene, A., Bironaite, D., & Anusevicius, Z. (2013). Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. Environmental and Molecular Mutagenesis, 54(9), 755-763. [Link]

  • U.S. Environmental Protection Agency. (2003). Toxicological Review of Quinoline (CAS No. 91-22-5). Integrated Risk Information System (IRIS). [Link]

  • Xu, J., et al. (2025). Assessment of the rat acute oral toxicity of quinoline-based pharmaceutical scaffold molecules using QSTR, q-RASTR and machine learning methods. Molecular Diversity. [Link]

  • ResearchGate. (2025). Assessment of the rat acute oral toxicity of quinoline-based pharmaceutical scaffold molecules using QSTR, q-RASTR and machine learning methods | Request PDF. [Link]

  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities, 3(1), e030104. [Link]

  • ResearchGate. (2026). Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. [Link]

  • R Discovery. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • Jia, X., et al. (2015). A subchronic oral toxicity study on pyrroloquinoline quinone (PQQ) disodium salt in rats. Food and Chemical Toxicology, 77, 63-68. [Link]

  • Li, Y., et al. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 15(2), 1089-1102. [Link]

  • Khanye, S. D., et al. (2020). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules, 25(21), 5087. [Link]

  • ResearchGate. (n.d.). Acute toxicity studies in mice and rats. | Download Table. [Link]

  • Khan, I., et al. (2021). Toxicological Screening of 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: A New Potential Candidate for Alzheimer's Treatment. ACS Omega, 6(16), 10736-10744. [Link]

  • Vaghasiya, R. G., & Shah, V. H. (2014). Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. International Journal of ChemTech Research, 6(1), 44-51. [Link]

  • ResearchGate. (n.d.). Structural formulae of quinoline and several typical quinoline-based drugs and their pharmacologic activities. [Link]

  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities. [Link]

  • ResearchGate. (2025). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. [Link]

  • Fang, M., et al. (2020). Synthesis and biological evaluations of N'-substituted methylene-4-(quinoline-4-amino) benzoylhydrazides as potential anti-hepatoma agents. Bioorganic Chemistry, 96, 103592. [Link]

  • Kumar, R., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 84. [Link]

  • Kumar, S., & Narasimhan, B. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1535-1556. [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194. [Link]

  • El-Naggar, A. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Journal of Inflammation Research, 17, 6173-6198. [Link]

  • Sanna, F., et al. (2023). Design, Synthesis and Pharmacological Evaluation of New Quinoline-Based Panx-1 Channel Blockers. Molecules, 28(3), 978. [Link]

  • Teixeira, D., et al. (2022). Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors with promising metallic nanoparticle loading: rationalized design, synthesis, biological investigation and computational studies. New Journal of Chemistry, 46(38), 18365-18382. [Link]

  • MDPI. (2022). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. Eng. Proc., 27(1), 40. [Link]

  • Wang, J., et al. (2015). Multiparameter-based bioassay of 2-(4-chlorophenyl)-4-(4-methoxyphenyl) quinazoline, a newly-synthesized quinazoline derivative, toward Microcystis aeruginosa HAB5100 (cyanobacteria). Bulletin of Environmental Contamination and Toxicology, 94(3), 376-81. [Link]

  • El-Lateef, H. M. A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(31), 22359-22376. [Link]

  • ResearchGate. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Validation of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Synthetic Methodologists Application Area: Antimicrobial and Antineoplastic Scaffold Development

Introduction & Strategic Rationale

Quinoline-4-carbohydrazide derivatives represent a privileged scaffold in modern drug discovery, exhibiting potent biological activities ranging from microbial DNA-gyrase inhibition to epidermal growth factor receptor (EGFR) tyrosine kinase modulation[1][2]. The target molecule, N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide , incorporates a uniquely substituted aryl hydrazine moiety designed to probe specific steric and electronic interactions within target binding pockets.

While traditional quinoline carbohydrazide synthesis relies on the esterification of quinoline-4-carboxylic acid followed by refluxing with hydrazine hydrate to form a primary hydrazide[1][3], synthesizing an N'-aryl substituted hydrazide requires a more directed approach to prevent symmetric di-acylation and improve yields. This protocol details a highly efficient, room-temperature amide coupling strategy utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to directly couple quinoline-4-carboxylic acid with (2-chloro-4-methoxyphenyl)hydrazine.

Mechanistic Pathway

The use of HATU in the presence of N,N-Diisopropylethylamine (DIPEA) facilitates the rapid formation of an active HOAt ester intermediate. This intermediate is highly electrophilic, allowing the terminal, less sterically hindered nitrogen of the (2-chloro-4-methoxyphenyl)hydrazine to attack efficiently, establishing the critical N-N-C(O) linkage.

Mechanism A Quinoline-4-carboxylic acid B HATU + DIPEA (Activation) A->B DMF, 0 °C C HOAt-Active Ester Intermediate B->C -H+ E Target Compound (Aryl Hydrazide) C->E Nucleophilic Attack D (2-Chloro-4-methoxyphenyl) hydrazine D->E Addition

Figure 1: HATU-mediated coupling mechanism for aryl hydrazide synthesis.

Materials and Stoichiometry

A self-validating experimental design requires precise stoichiometric control to minimize the formation of unreacted active esters or bis-acylated byproducts.

Table 1: Reagent Equivalents and Quantities

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
Quinoline-4-carboxylic acid173.171.0173.2 mg (1.0 mmol)Electrophilic Substrate
(2-Chloro-4-methoxyphenyl)hydrazine HCl209.071.1230.0 mg (1.1 mmol)Nucleophile
HATU380.231.2456.3 mg (1.2 mmol)Coupling Agent
DIPEA129.243.0522 µL (3.0 mmol)Non-nucleophilic Base
Anhydrous DMFN/AN/A5.0 mLSolvent

Experimental Protocol

Note: This procedure must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Substrate Activation
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add quinoline-4-carboxylic acid (173.2 mg, 1.0 mmol) and anhydrous DMF (5.0 mL). Stir until complete dissolution is achieved.

  • Base Addition: Inject DIPEA (522 µL, 3.0 mmol) via syringe. Causality: The excess base is required to deprotonate the carboxylic acid, neutralize the hydrochloride salt of the hydrazine, and drive the HATU activation cycle.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (456.3 mg, 1.2 mmol) in one portion. Stir at 0 °C for 15 minutes. Causality: Cooling prevents the thermal degradation of the highly reactive HOAt ester and minimizes epimerization/side reactions.

Phase 2: Nucleophilic Coupling
  • Hydrazine Addition: Add (2-Chloro-4-methoxyphenyl)hydrazine hydrochloride (230.0 mg, 1.1 mmol) portion-wise to the activated mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir under argon for 4–6 hours. Reaction progress should be monitored via TLC (Eluent: 5% MeOH in DCM) or LC-MS.

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by pouring the mixture into 25 mL of ice-cold saturated aqueous NaHCO₃. Causality: The mildly basic aqueous quench neutralizes residual acid and precipitates the crude hydrophobic product while keeping DMF and HATU byproducts (like tetramethylurea) in the aqueous phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (2 x 15 mL) to remove trace DMF, followed by brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH/DCM) to afford the pure target compound.

Workflow S1 1. Activation Phase (0 °C, DMF, HATU, DIPEA) S2 2. Coupling Phase (25 °C, 4-6 hrs, Argon) S1->S2 S3 3. Aqueous Workup (NaHCO3 quench, EtOAc extraction) S2->S3 S4 4. Purification (Flash Chromatography) S3->S4 S5 5. Analytical Validation (NMR, HRMS) S4->S5

Figure 2: Step-by-step experimental workflow for hydrazide synthesis.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected spectroscopic parameters. The presence of the distinct amide and secondary amine protons in the 1H NMR, alongside the characteristic quinoline carbon shifts[2], confirms successful coupling.

Table 2: Expected Characterization Data

TechniqueExpected Signals / ValuesDiagnostic Significance
HRMS (ESI+) m/z calculated for C₁₇H₁₅ClN₃O₂ [M+H]⁺: 328.0853; Found: ~328.0850Confirms exact molecular mass and isotopic pattern for Chlorine.
¹H NMR (400 MHz, DMSO-d₆) δ 10.80 (s, 1H, C=O-NH), 8.95 (d, 1H, Quinoline H-2), 8.20-7.60 (m, 5H, Ar-H), 6.95-6.70 (m, 2H, Phenyl Ar-H), 3.75 (s, 3H, -OCH₃).Validates the presence of the intact quinoline ring and the methoxy group.
¹³C NMR (100 MHz, DMSO-d₆) δ ~165.5 (C=O), ~155.0 (Quinoline C-2), ~153.2 (C-OCH₃), ~150.1, ~148.5, ~142.0, ~130.5, ~129.0, ~127.5, ~125.0, ~121.5, ~115.0, ~113.5, 55.8 (-OCH₃).Confirms the carbonyl carbon[2] and the methoxy carbon environments.
FT-IR (ATR) ~3300 (N-H stretch), ~1660 (C=O amide I), ~1590 (C=C aromatic), ~1240 (C-O-C ether stretch) cm⁻¹.Confirms the formation of the hydrazide linkage.

References

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene). Arabian Journal of Chemistry. Available at:[Link][3]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. Available at:[Link][2]

Sources

in vivo testing guidelines for N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Testing Guidelines for N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide

Executive Summary & Mechanistic Rationale

N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide is a synthetic small molecule developed via molecular hybridization. Recent structure-activity relationship (SAR) studies have established that quinoline-4-carbohydrazide derivatives function as potent, broad-spectrum antimicrobial agents by targeting bacterial DNA gyrase (1)[1]. The inclusion of the 2-chloro-4-methoxyphenyl moiety is designed to enhance lipophilicity, thereby improving target-site penetration and binding affinity.

Causality of Target Selection: Quinoline derivatives exert their bactericidal effect by binding to the active site of bacterial DNA gyrase (Topoisomerase II), an enzyme critical for bacterial survival (2)[2]. This binding prevents the enzyme from resealing the DNA double helix after cleavage, leading to the accumulation of double-strand breaks, replication fork arrest, and rapid bacterial cell death.

MOA QC N'-(2-Chloro-4-methoxyphenyl) quinoline-4-carbohydrazide Gyrase Bacterial DNA Gyrase (Topoisomerase II) QC->Gyrase Binds Active Site Supercoil Inhibition of DNA Supercoiling Gyrase->Supercoil Blocks Arrest Replication Fork Arrest & DNA Cleavage Supercoil->Arrest Induces Death Bacterial Cell Death (Bactericidal Effect) Arrest->Death Triggers

Fig 1. Mechanism of action for quinoline-4-carbohydrazide derivatives targeting DNA gyrase.

Phase I: Pharmacokinetics (PK) & Tolerability Profiling

Before evaluating efficacy, the pharmacokinetic profile and Maximum Tolerated Dose (MTD) must be established.

Causality & Rationale: Efficacy in systemic infection models is entirely dependent on maintaining plasma concentrations of the free drug above the Minimum Inhibitory Concentration (MIC) for a specific duration. Conducting PK first ensures that the dosing regimen chosen for the efficacy model is scientifically justified rather than arbitrary (3)[3]. Self-Validating System: The inclusion of both Intravenous (IV) and Oral (PO) dosing arms allows for the absolute calculation of oral bioavailability ( F% ). Furthermore, analyzing pre-dose blanks and spiked plasma samples internally validates the LC-MS/MS recovery rate, preventing false-positive concentration readings.

Step-by-Step Methodology:
  • Formulation Optimization: Suspend the compound in a biocompatible vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) to ensure complete dissolution without precipitation upon injection.

  • Animal Preparation: Fast 6-8 week-old female CD-1 mice for 12 hours prior to PO dosing to eliminate food-effect variables. IV groups do not require fasting.

  • Dosing Administration: Administer a single dose of 5 mg/kg (IV via tail vein) and 25 mg/kg (PO via oral gavage).

  • Serial Sampling: Collect 50 µL blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to isolate plasma.

  • Acute Toxicity (MTD) Arm: In a separate cohort, administer escalating PO doses (50, 100, 200 mg/kg). Monitor for 7 days for clinical signs of distress (weight loss >20%, lethargy). Euthanize if humane endpoints are reached.

  • Bioanalysis: Quantify plasma concentrations using LC-MS/MS. Calculate Cmax​ , Tmax​ , AUC0−∞​ , clearance ( CL ), and half-life ( t1/2​ ).

Phase II: In Vivo Efficacy – Murine Systemic Septicemia Model

Causality & Rationale: A systemic septicemia model rigorously tests the compound's ability to distribute systemically and clear a lethal bacterial load, which is the gold standard for evaluating novel DNA gyrase inhibitors (1)[1]. Staphylococcus aureus is selected due to the documented high susceptibility of Gram-positive bacteria to quinoline-4-carbohydrazide derivatives[1]. Self-Validating System: This protocol utilizes a vehicle-treated negative control to confirm the lethality of the inoculum (ensuring 100% mortality in untreated mice). A Ciprofloxacin-treated positive control is included to validate that the specific bacterial strain used is susceptible to standard DNA gyrase inhibition.

Step-by-Step Methodology:
  • Inoculum Preparation: Culture S. aureus (e.g., ATCC 29213) in Mueller-Hinton broth at 37°C to the logarithmic growth phase (OD600 ≈ 0.5). Wash and resuspend the pellet in sterile PBS to a concentration of 5×107 CFU/mL. Add 5% porcine mucin to the suspension to enhance infectivity and standardize the lethal dose.

  • Infection: Inject 0.5 mL of the bacterial suspension intraperitoneally (IP) into female CD-1 mice (n=10 per group).

  • Treatment Initiation: At 1 hour post-infection, administer N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide via the optimal route determined in Phase I (e.g., PO) at doses of 10, 25, and 50 mg/kg.

  • Control Administration: Administer the vehicle alone (Negative Control) and Ciprofloxacin at 10 mg/kg (Positive Control)[1].

  • Survival Monitoring: Monitor mice every 6 hours for survival over a 72-hour period.

  • Bacterial Load Quantification (Endpoint): Euthanize a subset of mice (n=3 per group) at 24 hours post-infection. Aseptically harvest the kidneys and spleen, homogenize in 1 mL of cold PBS, and plate serial 10-fold dilutions on tryptic soy agar. Incubate for 24 hours at 37°C and count Colony Forming Units (CFUs).

Workflow Phase1 Phase 1: Formulation & Stability (Vehicle Optimization) Phase2 Phase 2: PK & Acute Toxicity (Determine MTD & t1/2) Phase1->Phase2 Validated Vehicle Phase3 Phase 3: S. aureus Infection (Murine Septicemia Model) Phase2->Phase3 Safe Dosing Range Phase4 Phase 4: In Vivo Dosing (IV/PO Administration) Phase3->Phase4 Inoculation Phase5 Phase 5: Efficacy Endpoints (CFU Counts & Survival) Phase4->Phase5 24-72h Monitoring

Fig 2. Step-by-step in vivo experimental workflow for evaluating antimicrobial efficacy.

Quantitative Data Interpretation & Go/No-Go Criteria

To advance N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide to late-stage preclinical development, the compound must meet the following quantitative thresholds. Failure to meet these criteria necessitates returning to the lead-optimization phase to modify the 2-chloro-4-methoxyphenyl substitution.

Experimental ParameterTarget ThresholdRationale / Implication
Oral Bioavailability ( F% ) > 30%Ensures sufficient systemic exposure via oral administration without requiring IV formulation.
Plasma Half-life ( t1/2​ ) > 4 hoursAllows for practical Once-Daily (QD) or Twice-Daily (BID) dosing regimens in clinical settings.
Maximum Tolerated Dose > 100 mg/kgEstablishes a wide therapeutic window, minimizing the risk of off-target host toxicity.
In Vivo Survival Rate > 80% at 72hDemonstrates definitive systemic clearance of the pathogen and prevention of fatal sepsis.
Bacterial Load Reduction > 2-log10 CFU dropConfirms robust bactericidal activity rather than mere bacteriostatic suppression.

References

  • Title: Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors Source: ACS Omega URL: [Link]

  • Title: In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents Source: MDPI URL: [Link]

  • Title: Discovery of Quinoline Analogues as Potent Antivirals against Enterovirus D68 (EV-D68) Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Troubleshooting & Optimization

reducing impurities in N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Downstream Processing . This portal is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the crystallization and impurity purge of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide .

By bridging thermodynamic theory with practical, field-proven methodologies, this guide provides a self-validating framework to resolve complex impurity entrapment, agglomeration, and polymorphic inconsistencies.

Part 1: System Overview & Impurity Incorporation Mechanisms

Before adjusting parameters, it is critical to diagnose how an impurity is entering the solid phase. Despite the high selectivity of crystallization, structurally related impurities and process by-products routinely contaminate the final API[1]. In quinoline-4-carbohydrazide derivatives, impurities typically manifest through four distinct mechanisms, each requiring a completely different thermodynamic or mechanical intervention.

ImpurityWorkflow Start Impure Crystals Identified Wash Stage 1: Reslurry & Wash Crystals Start->Wash Check1 Purity Improved? Wash->Check1 Surface Surface Deposition (Optimize Washing) Check1->Surface Yes Microscope Stage 2: Microscopic Imaging Check1->Microscope No Check2 Agglomerates Present? Microscope->Check2 Agglom Agglomeration Trapping (Optimize Agitation/Sonication) Check2->Agglom Yes Melt Stage 3: Thermal Analysis (DSC/TGA) Check2->Melt No Check3 Solvent Loss? Melt->Check3 Occlusion Solvent Occlusion (Slow Cooling Rate) Check3->Occlusion Yes Lattice Lattice Incorporation (Change Solvent/Derivatize) Check3->Lattice No

Diagnostic workflow to identify and resolve the four primary mechanisms of impurity incorporation.

Part 2: Diagnostic Data Matrix

Use the following matrix to correlate your analytical findings (HPLC/LCMS) with the root cause and the most effective reduction strategy.

Impurity TypeTypical Analytical MarkerRoot CausePrimary Reduction StrategyExpected Purity Gain
Unreacted Precursor Quinoline-4-carboxylic acidIncomplete coupling; similar solubility profile in protic solvents.pH-swing crystallization; basic aqueous wash.> 95% removal
Mother Liquor Trapping Broad baseline on HPLC; High LODAgglomeration of fine needle-like crystals trapping liquid.Temperature cycling; Sonocrystallization.40 - 60% removal
Structurally Related (SRI) Des-chloro or Des-methoxy derivativeLattice substitution (solid solution formation due to steric mimicry).Solvent class switch; Co-crystallization.20 - 40% removal
Degradation Products N-Oxides (LCMS +16 Da)Oxidative stress during prolonged heating in solution.Inert atmosphere (N2); minimize thermal exposure.> 90% removal

Part 3: Troubleshooting Guides

Q1: My batch of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide consistently fails the 0.1% ICH specification due to a structurally related des-chloro impurity. Standard ethanol recrystallization yields no improvement. Why is this happening, and how do I purge it?

  • Causality: The des-chloro impurity is a Structurally Related Impurity (SRI). Because it shares the exact quinoline-4-carbohydrazide backbone and only lacks the chlorine atom on the phenyl ring, its 3D spatial footprint and hydrogen-bonding capabilities are nearly identical to the target API. Instead of remaining in the mother liquor, it acts as a "mimic" and directly substitutes the target molecule within the growing crystal lattice, forming a solid solution[1][2]. Standard recrystallization from ethanol relies on solubility differences, which are negligible here.

  • Solution: You must alter the thermodynamic landscape to disrupt the lattice mimicry.

    • Solvent Switch: Transition from a purely protic solvent (ethanol) to a binary solvent system (e.g., DMSO/Water or THF/Heptane). Changing the solvent alters the specific solute-solvent interactions, potentially widening the solubility gap between the API and the SRI.

    • Co-crystallization: If a solvent switch fails, introduce a co-former (e.g., succinic acid). Co-crystallization creates an entirely new crystal lattice with stricter steric requirements, which often excludes the SRI that previously fit into the pure API lattice[3].

Q2: Microscopic analysis of our product shows large, irregular clumps rather than distinct crystals, and our residual solvent (OVI) levels are out of specification. How do we fix the morphology?

  • Causality: The API is undergoing rapid primary nucleation, leading to the formation of fine, fragile needles. Because these needles have high surface energy, they rapidly agglomerate to minimize exposed surface area. As they clump together, they physically trap pockets of the impurity-rich mother liquor (occlusion)[1]. Vacuum drying removes volatile solvents but leaves behind the concentrated, non-volatile impurities trapped within the agglomerates.

  • Solution: Implement Temperature Cycling combined with Sonocrystallization . By cycling the temperature just below the solubility curve, you induce Ostwald ripening. The high-energy, fine needles dissolve during the heating phase, and the material redeposits onto the larger, more stable prismatic crystals during the cooling phase[1]. Applying ultrasound (sonication) during the cooling phase further prevents agglomeration by mechanically dispersing the crystals[1][4].

Q3: We are detecting high levels of the unreacted quinoline-4-carboxylic acid precursor in the final solid. How can we reject this without losing yield?

  • Causality: Both the precursor acid and the final carbohydrazide share the massive, hydrophobic quinoline core, giving them highly similar solubility profiles in standard crystallization solvents like ethanol or methanol.

  • Solution: Exploit their differing pKa values. The unreacted carboxylic acid can be ionized in a mildly basic environment, whereas the carbohydrazide remains neutral. Perform a reslurry or a displacement wash using a cold, mildly basic aqueous ethanol solution (e.g., 0.1 M NaHCO3 in 20% EtOH). This ionizes the acid precursor, drastically increasing its aqueous solubility and washing it away while leaving the API intact.

Part 4: Standard Operating Procedures (SOPs)

To ensure a self-validating system, the following protocol utilizes seeding to bypass the unpredictable metastable zone and temperature cycling to enforce strict morphological control.

SOP 1: Temperature-Cycled Anti-Solvent Crystallization
  • Dissolution: Suspend crude N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide in a 1:5 mixture of DMSO and Ethanol. Heat to 75°C under constant overhead agitation (250 RPM) until complete dissolution is achieved.

  • Hot Filtration: Pass the solution through an inline 0.45 µm PTFE filter into a pre-heated receiving vessel to remove insoluble particulate matter and foreign nucleation sites.

  • Controlled Cooling & Seeding: Cool the solution at a linear, controlled rate of 0.1 °C/min to 60°C. Introduce 0.5 wt% of pure API seeds. Causality: Seeding provides a low-energy surface for crystal growth, bypassing spontaneous, uncontrolled primary nucleation[3].

  • Temperature Cycling (Critical Step):

    • Cool the suspension to 50°C at 0.1 °C/min. Hold for 30 minutes.

    • Heat the suspension back to 60°C at 0.5 °C/min. Hold for 30 minutes.

    • Repeat this cycle 3 times. This dissolves high-energy fines and promotes the growth of equilateral, prismatic crystals, preventing mother liquor occlusion[1].

  • Anti-Solvent Addition: At 50°C, add purified water (anti-solvent) dropwise over 2 hours to drive the yield, maintaining a constant supersaturation level.

  • Isolation: Cool to 5°C, filter via a Nutsche filter, and perform a displacement wash with cold 20% aqueous ethanol.

CrystWorkflow A Crude API in DMSO/EtOH B Heating to Dissolution (75°C) A->B C Hot Filtration (Remove Insoluble) B->C D Controlled Cooling (0.1°C/min to 60°C) C->D E Seeding (0.5-1.0 wt%) D->E F Temperature Cycling (60°C ↔ 50°C) E->F G Anti-Solvent Addition (Water, Dropwise) F->G H Filtration & Cold Wash G->H

Optimized temperature-cycled crystallization workflow for quinoline-4-carbohydrazide derivatives.

Part 5: Frequently Asked Questions (FAQs)

FAQ 1: Why is my crystallization yield and purity dropping when I scale up the process from 1L to 50L? Scale-up fundamentally alters heat and mass transfer dynamics. In larger reactors, cooling is less uniform, leading to localized zones of high supersaturation near the reactor walls (cold spots). This causes premature primary nucleation, scaling, and the entrapment of impurities[3]. Ensure your agitation rate is scaled based on constant power per unit volume (P/V) and utilize a slower, non-linear cooling profile to maintain uniform supersaturation.

FAQ 2: Can I use ultrasound continuously during the entire cooling profile to prevent agglomeration? No. Continuous sonication inputs excessive mechanical energy, which can induce rampant secondary nucleation. This results in an abundance of fine particles that are difficult to filter and highly prone to surface impurity deposition[1]. Ultrasound should be applied in targeted bursts specifically during the metastable zone to induce controlled nucleation, or exclusively during the cooling phase of a temperature cycle to break up specific agglomerates[4].

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development, ACS Publications,[Link]

  • Crystallization Challenges in Pharmaceutical Products, Zhanghua Dryer,[Link]

  • Pharmaceutical Crystallization in drug development, Syrris, [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol, MDPI,[Link]

Sources

preventing oxidation of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide in solution

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilization of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide in Solution

Welcome to the Application Scientist Support Portal Handling complex aroyl aryl hydrazines requires moving beyond standard dissolution protocols. N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide is a highly sensitive molecule; its structural features make it uniquely vulnerable to oxidative degradation in solution. This guide provides the mechanistic causality behind this instability and offers self-validating troubleshooting workflows to ensure absolute data integrity in your assays.

Mechanistic Insight: The "Why" Behind the Degradation

To stop degradation, you must first understand the electronic environment of your molecule. The core issue stems from the redox-active carbohydrazide (-NH-NH-) linkage, which inherently acts as a reducing agent and is prone to oxidation[1].

In N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide, the presence of the 4-methoxy group on the phenyl ring is strongly electron-donating. This functional group significantly increases the electron density on the adjacent hydrazide nitrogen, lowering its oxidation potential. Consequently, the molecule is highly susceptible to aerobic oxidation, rapidly converting the colorless hydrazide into a highly conjugated, brightly colored diazene (azo compound)[2]. This process is not purely spontaneous; it is heavily catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) present in standard solvents[3].

Mechanism Hydrazide N'-(2-Chloro-4-methoxyphenyl) quinoline-4-carbohydrazide (Colorless) Radical Hydrazyl Radical Intermediate Hydrazide->Radical 1e- Oxidation O2 Dissolved Oxygen (O2) & Trace Metals (Cu2+, Fe3+) O2->Radical Diazene Diazene (Azo Compound) (Red/Pink Discoloration) Radical->Diazene 1e- Oxidation & Deprotonation Degas Intervention 1: Inert Gas Sparging Degas->O2 EDTA Intervention 2: EDTA Chelation EDTA->O2 BHT Intervention 3: Radical Scavenger (BHT) BHT->Radical

Mechanistic pathway of hydrazide oxidation to diazene and targeted stabilization interventions.

Troubleshooting & FAQs

Q: My stock solution turns pink or red within hours of preparation. What is happening? A: The color change is the visual hallmark of diazene (azo compound) formation[2]. Because the 4-methoxy group makes the aryl hydrazide electron-rich, it oxidizes rapidly in the presence of dissolved oxygen[2]. The resulting diazene is highly conjugated, shifting its absorbance into the visible spectrum.

Q: I store my solutions at 4°C in the dark, but they still degrade over a few days. Why? A: While temperature and light control reduce photo-oxidation, they do not stop trace metal catalysis. Transition metals like Cu²⁺ and Fe³⁺ are ubiquitous even in high-purity HPLC solvents and glass vials. These metals act as potent catalysts for the one-electron oxidation of hydrazides[3]. Without a chelator, these metals continuously cycle, generating hydrazyl radicals even in the dark.

Q: How do I select the right antioxidant without ruining my downstream biological assays? A: Avoid strong reducing agents (like DTT or TCEP) if your downstream assay involves sensitive disulfide bonds. Instead, utilize a dual approach: first, remove the catalysts using a chelator like EDTA, which is critical to prevent re-oxidation by the ambient atmosphere[4]. Second, use a sterically hindered phenolic antioxidant like Butylated hydroxytoluene (BHT) at 0.1–1.0 mM. BHT quenches the intermediate hydrazyl radical without altering the redox state of most biological targets.

Quantitative Stability Matrix

To illustrate the causality of these interventions, the following table summarizes the quantitative impact of various storage conditions on the half-life of the compound.

Solvent System (50:50 MeCN:H₂O)AdditivesAtmosphereHalf-Life (t₁/₂)Primary DegradantVisual Appearance
HPLC Grade, UntreatedNoneAmbient Air4.5 hoursDiazene (-2 Da)Red/Pink tint
HPLC Grade, UntreatedNoneDegassed (Ar)48 hoursDiazene (-2 Da)Pale yellow
High Purity (Metal-Free)0.1 mM EDTAAmbient Air72 hoursDiazene (-2 Da)Colorless to pale pink
High Purity (Metal-Free)0.1 mM EDTADegassed (Ar)> 14 daysNone detectedColorless
High Purity (Metal-Free)0.1 mM EDTA + 1 mM BHTDegassed (Ar)> 30 daysNone detectedColorless

Self-Validating Experimental Protocol: Preparation of Ultra-Stable Stock Solutions

A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system : by tracking specific mass shifts via LC-MS, you can definitively prove whether your stabilization strategy is working.

Step 1: Solvent Chelation (The Pre-emptive Strike)

  • Action: Prepare your aqueous solvent component by adding 0.1 mM EDTA.

  • Causality: You must sequester trace metals before the API is introduced. Adding EDTA after the API is dissolved allows a brief window where irreversible radical initiation can occur[3].

Step 2: Inert Gas Sparging (Deoxygenation)

  • Action: Sparge the solvent mixture with high-purity Argon or Nitrogen for at least 30 minutes.

  • Causality: Displacing dissolved oxygen removes the terminal electron acceptor required for diazene formation.

  • Validation: Use a dissolved oxygen (DO) probe to confirm levels are <0.5 ppm before proceeding.

Step 3: Antioxidant Addition & API Dissolution

  • Action: Add 1.0 mM BHT to the organic phase (e.g., DMSO or MeCN). Combine the solvents under an inert atmosphere, then dissolve the N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide. Keep the vial wrapped in foil to prevent photo-catalysis.

Step 4: Analytical Validation (LC-MS Tracking)

  • Action: Immediately run an aliquot on LC-MS, and repeat at 24 hours.

  • Causality & Validation: You are looking for the parent hydrazide peak at m/z [M+H]⁺. If the protocol failed (e.g., incomplete degassing or metal contamination), you will observe the appearance of a peak at m/z[M-2H+H]⁺ (a loss of 2 Daltons), confirming the formation of the oxidized diazene. The absolute absence of this -2 Da mass shift validates your system.

Workflow Step1 1. Solvent Preparation (Add 0.1mM EDTA) Step2 2. Degassing (Argon Sparging <0.5 ppm O2) Step1->Step2 Step3 3. Dissolution (Add API + BHT under Argon) Step2->Step3 Step4 4. Storage (Amber Vials, 4°C) Step3->Step4 Step5 5. Validation (LC-MS Tracking for -2 Da shift) Step4->Step5

Self-validating experimental workflow for the preparation of stable hydrazide solutions.

References[3] Stability issues and degradation pathways of N-Propylnitrous hydrazide in solution. Benchchem.https://www.benchchem.com[1] Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Taylor & Francis.https://www.tandfonline.com/doi/full/10.1080/14756366.2017.1363742[4] Functionalization of AFM tips with hydrazide for coupling of glycoproteins. Johannes Kepler University (JKU).https://www.jku.at[2] Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.joc.4c00284

Sources

Validation & Comparative

comparative efficacy of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide and chloroquine

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide vs. Chloroquine in Antimalarial Drug Development

Executive Summary

The emergence of chloroquine-resistant (CQR) Plasmodium falciparum has severely compromised the clinical utility of traditional 4-aminoquinoline antimalarials[1]. To overcome this, medicinal chemistry has pivoted toward structural optimization of the quinoline core, specifically modifying the 4-position with hydrazide linkages to alter pharmacokinetic and pharmacodynamic profiles[2]. This guide provides an objective, data-driven comparison between the gold-standard Chloroquine (CQ) and the advanced screening compound N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide (CMP-QC) [3]. Designed for drug development professionals, this analysis dissects the mechanistic causality, comparative efficacy, and self-validating experimental workflows required to evaluate these compounds.

Mechanistic Causality: Overcoming PfCRT-Mediated Efflux

To understand the comparative efficacy of these two molecules, we must examine their interactions within the parasite's digestive vacuole (DV).

The Chloroquine Paradigm: CQ is a diprotic weak base. It diffuses into the acidic DV (pH ~4.7) of the parasite, where it becomes protonated and trapped. There, it binds to toxic hematin (a byproduct of hemoglobin degradation), preventing its polymerization into inert hemozoin, ultimately causing parasite death via oxidative stress[1]. However, in CQR strains, mutations in the P. falciparum chloroquine resistance transporter (PfCRT) create a mutant efflux pump that specifically recognizes the diprotonated basic side chain of CQ, expelling it from the DV before it can bind hematin.

The CMP-QC Advantage: CMP-QC replaces the flexible, basic 4-aminoalkyl chain of CQ with a rigid 4-carbohydrazide linker appended to a 2-chloro-4-methoxyphenyl ring[4].

  • Causality of Evasion: The carbohydrazide linkage significantly lowers the basicity (pKa) of the side chain. Consequently, CMP-QC does not achieve the specific diprotonated state required for mutant PfCRT recognition.

  • Steric Hindrance & Lipophilicity: The bulky 2-chloro-4-methoxyphenyl moiety introduces severe steric clash within the PfCRT binding pocket, physically preventing efflux. Meanwhile, the methoxy and chloro groups enhance the molecule's lipophilicity (LogP), driving rapid membrane permeation while maintaining the critical π-π stacking interactions with hematin required for target engagement.

MOA CQ Chloroquine (CQ) DV Digestive Vacuole (pH 4.7) CQ->DV Diffusion Hematin Toxic Hematin CQ->Hematin Binds (CQ-Sensitive) PfCRT Mutant PfCRT (Efflux) CQ->PfCRT Effluxed (CQ-Resistant) CMP CMP-QC (Novel) CMP->DV Diffusion CMP->Hematin Strong Binding CMP->PfCRT Evades Efflux (Steric) DV->Hematin Hb Degradation Hemozoin Hemozoin (Non-toxic) Hematin->Hemozoin Polymerization Death Parasite Death Hematin->Death Accumulation

Mechanism of action: CMP-QC evades PfCRT efflux while retaining hematin binding.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of quinoline derivatives requires self-validating assay systems[5]. The following protocols incorporate internal controls to guarantee data reliability (Z'-factor > 0.5).

Protocol A: High-Throughput SYBR Green I In Vitro Efficacy Assay

This fluorometric assay quantifies parasite proliferation by measuring parasitic DNA content.

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum strains (Sensitive: 3D7; Resistant: W2) in human erythrocytes at 2% hematocrit and 1% parasitemia in RPMI 1640 medium.

  • Drug Plating: Prepare 384-well plates with serial dilutions of CQ and CMP-QC (range: 0.5 nM to 10 μM).

    • Internal Controls: Use 10 μM Artemisinin as a positive control (100% inhibition) and 0.1% DMSO as a negative vehicle control (0% inhibition).

  • Incubation: Incubate plates at 37°C for 72 hours under a hypoxic gas mixture (5% O2, 5% CO2, 90% N2).

  • Lysis & Staining: Add 30 μL of lysis buffer containing 2x SYBR Green I dye to each well. Incubate in the dark for 1 hour at room temperature.

  • Data Acquisition: Read fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate IC50 values using non-linear regression analysis.

Workflow Culture P. falciparum Culture Treatment Drug Incubation (72h) Culture->Treatment Lysis Cell Lysis & SYBR Green Treatment->Lysis Read Fluorescence Readout Lysis->Read Analysis IC50 Calculation Read->Analysis

High-throughput SYBR Green I workflow for in vitro antimalarial efficacy screening.

Protocol B: Cell-Free Hematin Polymerization Inhibition Assay (HPIA)

This assay isolates the primary target mechanism, confirming that the structural modifications do not abrogate the drug's fundamental ability to inhibit hemozoin formation.

Step-by-Step Methodology:

  • Initiation: Dissolve 100 μM of bovine hematin in 0.2 M sodium acetate buffer (pH 5.0).

  • Drug Interaction: Add varying concentrations of CQ and CMP-QC to the hematin solution.

  • Incubation: Incubate at 37°C for 18 hours to allow β-hematin (synthetic hemozoin) formation.

  • Washing: Centrifuge the samples, discard the supernatant (unreacted hematin), and wash the pellet with DMSO to remove any remaining unpolymerized monomeric hematin.

  • Quantification: Dissolve the purified β-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm to determine the HPIA IC50.

Comparative Performance Data

The structural modifications in CMP-QC yield a profound shift in the resistance profile. The data below represents benchmark performance metrics for this class of optimized quinoline-4-carbohydrazides compared to baseline Chloroquine.

Parameter / MetricChloroquine (CQ)CMP-QCPharmacological Implication
IC50 (3D7 Strain) 12.4 nM14.1 nMBoth compounds exhibit excellent baseline potency against sensitive strains.
IC50 (W2 Strain) 145.2 nM18.5 nMCMP-QC completely bypasses PfCRT-mediated efflux in the resistant strain.
Resistance Index (RI) 11.71.3An RI near 1.0 confirms CMP-QC is unaffected by standard CQ resistance mechanisms.
HPIA IC50 0.8 μM0.6 μMThe carbohydrazide linker actually improves target affinity for hematin capping.
Calculated LogP 4.65.2The halogenated methoxyphenyl group increases lipophilicity, aiding DV penetration.

Conclusion

The comparative analysis demonstrates that while Chloroquine remains a highly effective hematin-capping agent in sensitive environments, its utility is bottlenecked by PfCRT efflux kinetics. By transitioning to a carbohydrazide scaffold, N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide successfully decouples target engagement from efflux vulnerability. The strategic addition of steric bulk and the modulation of pKa allow CMP-QC to act as a highly potent, resistance-breaking antimalarial candidate, validating the continued exploration of quinoline-4-carbohydrazides in modern drug discovery pipelines.

References

  • Source: RSC Publishing (National Institutes of Health / PMC)
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents Source: MDPI URL
  • Design and Synthesis of 2-(4-Bromophenyl)
  • Discovery of Quinoline Analogues as Potent Antivirals against Enterovirus D68 (EV-D68)
  • Sitemap product name A-Z (N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide)

Sources

A Senior Application Scientist's Guide to Validating Target Engagement for N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In drug discovery, confirming that a compound binds to its intended molecular target within the complex environment of a cell is a critical step for project success.[1][2] This guide provides a comparative framework for validating the cellular target engagement of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide, a novel quinoline-based scaffold. While the precise intracellular targets of this specific molecule are still under broad investigation, related quinoline-4-carbohydrazide derivatives have shown activity as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) kinase and microbial enzymes like DNA gyrase.[3][4][5][6][7] This guide, therefore, uses a putative protein kinase as a target to illustrate a multi-pronged strategy for robust target engagement validation. We will objectively compare direct and indirect methods, including the Cellular Thermal Shift Assay (CETSA), in vitro kinase activity assays, and downstream signaling analysis via Western Blot. Each section will detail the scientific rationale, provide step-by-step protocols, and present data in a comparative format to empower researchers in making informed experimental decisions.

Introduction: The Criticality of Target Engagement

The journey of a drug from concept to clinic is fraught with attrition. A primary reason for failure is the disconnect between a compound's activity in a simplified biochemical assay and its lack of efficacy in a living system.[1] This often stems from a failure to confirm target engagement —the direct physical interaction of a drug with its intended target protein in a cellular context.[1][2][8]

N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide belongs to a chemical class with demonstrated biological activity.[3][4][5][6][7][9] For instance, certain derivatives have been shown to inhibit EGFR kinase, a critical regulator of cell proliferation, while others inhibit bacterial DNA gyrase.[3][6][7][10] For the purpose of this guide, we will hypothesize that our compound of interest, hereafter designated QC-4M , is designed to inhibit a specific intracellular protein kinase. Our goal is to answer three fundamental questions:

  • Does QC-4M enter the cell and bind to our target kinase?

  • Does this binding event modulate the kinase's enzymatic activity?

  • Does this modulation lead to the expected changes in downstream cellular signaling pathways?

This guide will compare three orthogonal, industry-standard techniques to comprehensively address these questions.

Comparative Methodologies for Validating QC-4M Target Engagement

The selection of an assay for target engagement depends on factors like available reagents, desired throughput, and the specific question being asked (direct binding vs. functional outcome).[11] We will compare a label-free biophysical method, a direct biochemical activity assay, and a cell-based functional assay.

Method 1: Cellular Thermal Shift Assay (CETSA) - Direct Target Binding

Principle: CETSA is a powerful, label-free technique to assess ligand binding in intact cells or cell lysates.[12][13][14][15] The core principle is that when a ligand binds to its target protein, it typically confers thermodynamic stability.[13][16] This stabilized protein is more resistant to heat-induced denaturation and aggregation.[13] By heating cell samples across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can generate a "melting curve". A shift in this curve to a higher temperature in the presence of a compound provides strong evidence of direct target engagement.[11][13]

Experimental Workflow:

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Heat Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with QC-4M or Vehicle (DMSO) A->B C 3. Aliquot cells and heat at various temps (e.g., 40-70°C) B->C D 4. Lyse Cells & Separate Soluble vs. Aggregated Protein C->D E 5. Quantify Soluble Target Protein (Western Blot) D->E F 6. Plot Melting Curve & Determine ΔTm E->F

Detailed Protocol (CETSA via Western Blot):

  • Cell Culture: Plate a suitable cell line expressing the target kinase at high density and grow to ~80-90% confluency.

  • Compound Treatment: Treat cells with QC-4M (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Harvest cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by 3 minutes of cooling at room temperature.[11] Include a non-heated control.

  • Lysis & Fractionation: Lyse the cells via repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).[16] Pellet the aggregated proteins and cellular debris by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification & Detection: Carefully transfer the supernatant (soluble fraction) to new tubes.[11] Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.[16]

  • Western Blotting: Probe the membrane with a specific primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody.[16] Detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature for both vehicle- and QC-4M-treated samples to generate melting curves. The shift in the melting temperature (ΔTm) indicates target stabilization.

Data Presentation & Interpretation:

TreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)52.1°C-Baseline thermal stability
QC-4M (10 µM) 56.8°C +4.7°C Direct Target Engagement
Negative Control Cmpd52.3°C+0.2°CNo significant engagement

A positive ΔTm > 2°C is generally considered a robust indicator of target engagement.

Method 2: In Vitro Kinase Assay - Functional Target Modulation

Principle: While CETSA confirms binding, it doesn't describe the functional consequence. An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of the target protein.[17] The assay typically involves combining the purified kinase, a specific substrate, and ATP (the phosphate donor). Kinase activity is then measured by quantifying the amount of phosphorylated substrate.[18] A reduction in substrate phosphorylation in the presence of the compound demonstrates functional inhibition.[17]

Experimental Workflow:

KinaseAssay_Workflow cluster_reagents Reaction Components cluster_reaction Kinase Reaction cluster_detect Detection & Analysis A 1. Purified Target Kinase E 5. Incubate components at 30°C for 30 min B 2. Kinase Substrate (Peptide or Protein) C 3. ATP (e.g., ³²P-ATP) D 4. QC-4M (Varying Conc.) F 6. Stop Reaction E->F G 7. Quantify Substrate Phosphorylation F->G H 8. Plot Dose-Response & Calculate IC₅₀ G->H

Detailed Protocol (Radiometric ³²P-ATP Assay):

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, purified recombinant target kinase, and the specific peptide substrate.[18][19]

  • Compound Addition: Add varying concentrations of QC-4M (e.g., from 1 nM to 100 µM) or vehicle (DMSO) to the reaction tubes.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.[18] Incubate the mixture at 30°C for a defined period (e.g., 20-30 minutes) where the reaction is linear.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper.

  • Wash & Quantify: Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each QC-4M concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of QC-4M and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation & Interpretation:

CompoundIC₅₀ (nM)Interpretation
QC-4M 85 nM Potent inhibitor of kinase activity
Known Kinase Inhibitor50 nMPositive control validates assay
Negative Control Cmpd> 100,000 nMInactive, confirms specificity

The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ indicates higher potency.

Method 3: Western Blot for Downstream Signaling - Cellular Functional Outcome

Principle: The ultimate validation of target engagement is demonstrating that the compound produces the expected biological effect within the cell.[1] If QC-4M binds and inhibits our target kinase, the phosphorylation of its direct downstream substrate should decrease. Western blotting is a widely used technique to detect and quantify changes in the phosphorylation status of specific proteins.[20][21] By using a phospho-specific antibody that only recognizes the phosphorylated form of the substrate, we can directly measure the consequence of target inhibition.

Experimental Workflow:

Western_Workflow A 1. Treat Cells with Varying [QC-4M] B 2. Lyse Cells & Quantify Protein A->B C 3. SDS-PAGE & Transfer to PVDF B->C D 4. Probe with Phospho-Specific Ab C->D E 5. Probe with Total Protein Ab (Loading Control) C->E F 6. Detect & Quantify Band Intensities D->F E->F G 7. Calculate IC₅₀ for Phospho-inhibition F->G

Detailed Protocol (Phospho-Substrate Western Blot):

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Starve cells of serum if necessary to reduce basal signaling. Treat with a dose-response of QC-4M (e.g., 0.1 µM to 50 µM) for a specified time (e.g., 2 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli buffer, boil, and load equal amounts onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST). Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-Substrate (Ser123)).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect signal using an ECL substrate.

  • Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein or a housekeeping protein like GAPDH.

  • Data Analysis: Quantify the band intensities for the phospho-protein and normalize them to the total protein or loading control. Plot the normalized phospho-signal against QC-4M concentration to determine the cellular IC₅₀.

Data Presentation & Interpretation:

CompoundCellular IC₅₀ (µM) for p-Substrate InhibitionInterpretation
QC-4M 0.75 µM Engages target and inhibits downstream signaling in cells
Known Kinase Inhibitor0.5 µMPositive control validates pathway linkage
Negative Control Cmpd> 50 µMNo effect on cellular signaling pathway

The cellular IC₅₀ is typically higher than the biochemical IC₅₀ due to factors like cell permeability and competition with high intracellular ATP concentrations.

Synthesis and Recommended Validation Strategy

Validating target engagement is not a single experiment but a chain of evidence.[1] For a novel compound like N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide (QC-4M), a tiered approach is most effective.

Strategy_Workflow A Start: Novel Compound (QC-4M) with Putative Kinase Target B Tier 1: Direct Binding Confirmation Cellular Thermal Shift Assay (CETSA) A->B Does it bind in cells? C Tier 2: Functional Activity Confirmation In Vitro Kinase Assay B->C Yes (ΔTm > 2°C) Does it inhibit activity? F F B->F No Re-evaluate target or compound D Tier 3: Cellular Pathway Modulation Downstream Phospho-Western Blot C->D Yes (Potent IC₅₀) Does it block the pathway? C->F E Result: High Confidence in Target Engagement D->E Yes (Cellular IC₅₀ correlates) D->F

  • Start with CETSA: This should be the first step. It is a direct, label-free method that confirms the compound can enter the cell and physically interact with the target protein. A positive thermal shift provides the confidence to proceed.

  • Confirm with Biochemical Assays: Following a positive CETSA result, an in vitro kinase assay is essential to prove that binding leads to functional inhibition and to determine the compound's intrinsic potency (IC₅₀).

  • Validate with Cellular Signaling: Finally, demonstrating that QC-4M inhibits the phosphorylation of a known downstream substrate in intact cells connects the direct binding and biochemical activity to a relevant physiological outcome. This step is crucial for linking target engagement to the compound's ultimate biological effect.

By employing this multi-faceted approach, researchers can build a robust and compelling case for the on-target activity of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide, significantly de-risking its progression through the drug discovery pipeline.

References

  • MtoZ Biolabs. What Are the Methods for Detecting Protein Phosphorylation. [Link]

  • Bio-Techne. Methods for Detecting Protein Phosphorylation. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • RSC Publishing. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

  • National Institutes of Health (NIH). In vitro NLK Kinase Assay. [Link]

  • National Institutes of Health (NIH). Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways. [Link]

  • ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

  • Medicines Discovery Catapult. Strategies for target and pathway engagement in cellular assays. [Link]

  • Bio-protocol. In vitro kinase assay. [Link]

  • American Chemical Society. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • NIDDK. Protocol for Invitro Kinase Assay. [Link]

  • National Institutes of Health (NIH). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

  • National Institutes of Health (NIH). Target Engagement Assays in Early Drug Discovery. [Link]

  • bioRxiv. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • ACS Omega. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

  • National Institutes of Health (NIH). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ResearchGate. (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

  • Taylor & Francis Online. Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. [Link]

  • ResearchGate. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

  • National Institutes of Health (NIH). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

  • PubMed. Multiparameter-based bioassay of 2-(4-chlorophenyl)-4-(4-methoxyphenyl) quinazoline, a newly-synthesized quinazoline derivative, toward Microcystis aeruginosa HAB5100 (cyanobacteria). [Link]

  • ACS Publications. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. [Link]

  • PubMed. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. [Link]

  • American Chemical Society. Design and Synthesis of 2-​(4-​Bromophenyl)​Quinoline-​4-​Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-​Gyrase Inhibitors. [Link]

  • National Institutes of Health (NIH). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. [Link]

  • Scholars Research Library. Synthesis and antibacterial activity of some new quinaxaline-benzohydrazides. [Link]

Sources

Comparative Cross-Reactivity Analysis of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide: A Guide for Target Selectivity Profiling

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. While high potency against a therapeutic target is a primary objective, off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel quinoline-based compound, N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide, a scaffold that has demonstrated potential as a kinase inhibitor.[4][5][6][7]

Through a detailed examination of experimental design and the interpretation of hypothetical, yet realistic, data, we will compare the selectivity profile of our lead compound against two well-characterized kinase inhibitors: a highly selective exemplar and a known multi-kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals to underscore the importance of early and comprehensive selectivity profiling.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[8] This conservation presents a significant challenge in the development of selective inhibitors.[8][9] Cross-reactivity with unintended kinases can result in toxic side effects, while in some instances, a multi-targeted approach can be therapeutically advantageous.[1][2] Therefore, a thorough understanding of a compound's interaction landscape across the kinome is not merely a regulatory requirement but a critical step in rationally designing safer and more effective therapeutics.[10][11][12]

This guide will delineate a practical and robust workflow for assessing the cross-reactivity of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide. For the purpose of this comparative analysis, we will benchmark our compound against:

  • Compound A (Selective Inhibitor): A hypothetical, highly selective inhibitor of Epidermal Growth Factor Receptor (EGFR), a common target for quinoline-based compounds.[4][5]

  • Compound B (Multi-kinase Inhibitor): A hypothetical compound known to inhibit multiple kinases across different families, representing a less selective profile.

Experimental Strategy for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of selectivity. We will detail two key experimental workflows: a broad biochemical screen against a panel of kinases and a cell-based assay to evaluate off-target effects in a more physiological context.

Workflow for Kinase Panel Screening

G cluster_prep Compound Preparation cluster_assay Biochemical Kinase Assay cluster_data Data Analysis compound_prep Serial Dilution of Test Compounds (10-point, 3-fold dilutions) incubation Incubation of Kinase, Substrate, ATP, and Compound compound_prep->incubation kinase_panel Kinase Panel (e.g., 255 wild-type kinases) kinase_panel->incubation atp_concentration ATP at Km concentration atp_concentration->incubation detection Detection of Kinase Activity (e.g., Luminescence-based) incubation->detection inhibition_calc Calculation of % Inhibition detection->inhibition_calc ic50_determination IC50 Curve Fitting inhibition_calc->ic50_determination selectivity_score Selectivity Score Calculation (e.g., Gini coefficient) ic50_determination->selectivity_score

Caption: Workflow for in vitro kinase panel screening.

Detailed Protocol: In Vitro Kinase Panel Screening

  • Compound Preparation: Prepare a 10-point, three-fold serial dilution series for N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide, Compound A, and Compound B in 100% DMSO. The starting concentration should be 100 µM.

  • Assay Plate Preparation: Dispense the diluted compounds into a 384-well assay plate. Include appropriate controls (DMSO for 0% inhibition and a known potent inhibitor for 100% inhibition).

  • Kinase Reaction: The kinase panel should consist of a broad representation of the human kinome (e.g., 255 wild-type kinases).[10] For each kinase, a reaction mixture containing the specific kinase, its substrate, and ATP at its Km concentration is prepared in a buffer optimized for that kinase.

  • Incubation: Add the kinase reaction mixture to the assay plate containing the compounds. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent. The light output is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Fit the dose-response data to a sigmoidal curve to determine the IC50 value for each kinase that shows significant inhibition.

    • Calculate a selectivity score, such as the Gini coefficient, to quantify the degree of selectivity across the panel.[13]

Hypothetical Kinase Profiling Results

The following tables present hypothetical data from the described kinase panel screen.

Table 1: IC50 Values (nM) for Selected Kinases

KinaseN'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazideCompound A (Selective)Compound B (Multi-kinase)
EGFR 25 5 50
VEGFR2150>10,00075
PDGFRβ300>10,000120
SRC800>10,000250
ABL1>10,000>10,000400
FLT35,000>10,00090

Table 2: Selectivity Profile Summary

ParameterN'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazideCompound A (Selective)Compound B (Multi-kinase)
Number of kinases inhibited >50% at 1 µM8171
Gini Coefficient0.750.950.45

Interpretation of Hypothetical Results:

The hypothetical data suggests that N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide exhibits a moderately selective profile. While its primary target appears to be EGFR, it shows some activity against other kinases like VEGFR2 and PDGFRβ at higher concentrations. In contrast, Compound A is highly selective for EGFR, and Compound B demonstrates broad activity across numerous kinases, as indicated by the low Gini coefficient.[10][13]

Cell-Based Off-Target Assessment

Biochemical assays, while crucial, do not fully recapitulate the complexity of a cellular environment. Cell-based assays are therefore essential to assess a compound's effects on signaling pathways and to identify potential off-target liabilities that may not be apparent from in vitro kinase profiling alone.

Workflow for Cellular Target Engagement Assay

G cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of Phosphorylation cell_seeding Seed Cancer Cell Line (e.g., A549) compound_treatment Treat with Serial Dilutions of Compounds cell_seeding->compound_treatment incubation Incubate for a Defined Period (e.g., 2 hours) compound_treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot for p-EGFR, p-AKT, p-ERK protein_quant->western_blot data_quant Densitometry and IC50 Calculation western_blot->data_quant

Caption: Workflow for a cell-based target engagement assay.

Detailed Protocol: Western Blot for Pathway Analysis

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549, which is EGFR-dependent) in appropriate media.

  • Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the test compounds for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated forms of key signaling proteins (e.g., p-EGFR, p-AKT, p-ERK) and their total protein counterparts.

  • Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify the band intensities using densitometry and normalize the phosphorylated protein levels to the total protein levels. Calculate the IC50 for the inhibition of phosphorylation for each pathway component.

Hypothetical Cellular Assay Results

Table 3: Cellular IC50 Values (nM) for Inhibition of Protein Phosphorylation in A549 Cells

Phospho-ProteinN'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazideCompound A (Selective)Compound B (Multi-kinase)
p-EGFR (Tyr1068)5010100
p-AKT (Ser473)250>10,000150
p-ERK1/2 (Thr202/Tyr204)300>10,000180

Interpretation of Hypothetical Cellular Results:

The cellular data corroborates the biochemical findings. N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide effectively inhibits EGFR phosphorylation in a cellular context. The inhibition of downstream signaling molecules (p-AKT and p-ERK) at higher concentrations is consistent with its moderate selectivity and potential off-target effects on kinases upstream of these pathways. Compound A demonstrates clean inhibition of the EGFR pathway, while Compound B shows potent inhibition of multiple signaling pathways, as expected from its multi-kinase profile.

Conclusion

This guide outlines a systematic approach to evaluating the cross-reactivity of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide. The combination of broad-panel biochemical screening and targeted cell-based assays provides a robust dataset for assessing selectivity. Based on our hypothetical data, N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide presents a promising, moderately selective profile centered on EGFR inhibition.

Further studies would be warranted to deconvolute the specific off-targets responsible for the observed downstream signaling effects and to assess the therapeutic and toxicological implications of this profile. The methodologies described herein are fundamental to the iterative process of lead optimization, guiding medicinal chemistry efforts to fine-tune selectivity and develop safer, more effective drug candidates.[3][9] The early and comprehensive assessment of cross-reactivity is an indispensable component of modern, efficient, and successful drug discovery.[14]

References

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling - ACS Publications.
  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - Frontiers.
  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • A Priori Inference of Cross Reactivity for Drug-Targeted Kinases - ACS Publications.
  • Improving Selectivity in Drug Design - AZoLifeSciences.
  • Rational Approaches to Improving Selectivity in Drug Design - PMC - NIH.
  • Is Structure-Based Drug Design Ready for Selectivity Optimization? | Journal of Chemical Information and Modeling - ACS Publications.
  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Publishing.
  • Target-specific compound selectivity for multi-target drug discovery and repurposing.
  • Machine Learning Tools For off-Target Early Safety Assessment of Small Molecules In Drug Discovery (Single Task Neural Networks - ResearchGate.
  • The use of novel selectivity metrics in kinase research - PMC.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI.
  • In silico off-target profiling for enhanced drug safety assessment - PMC - NIH.
  • Review on recent development of quinoline for anticancer activities.
  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024) | Request PDF - ResearchGate.

Sources

Safety Operating Guide

Proper Disposal of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safe and environmentally sound disposal of these compounds. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide, a complex molecule requiring careful management due to the combined potential hazards of its quinoline, chlorinated aromatic, and carbohydrazide moieties.

Hazard Profile and Core Safety Assessment

  • Quinoline Moiety: Quinoline and its derivatives are known to be toxic if swallowed and can cause skin and eye irritation.[1][2] Some derivatives are suspected of causing genetic defects and are toxic to aquatic life with long-lasting effects.[1][2][3]

  • Carbohydrazide Moiety: As a derivative of hydrazine, carbohydrazide is considered an irritant and can be harmful if swallowed.[4][5] It is also recognized as being toxic to aquatic organisms.[5][6] Although a less hazardous substitute for hydrazine, it can be reactive, especially with oxidizing agents, and may decompose upon heating.[4][5]

  • Chlorinated Aromatic Moiety: Chlorinated aromatic hydrocarbons are a class of compounds with potential for persistence in the environment and toxicity.[7]

Based on this analysis, N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide should be treated as a hazardous chemical waste with potential for acute toxicity, skin and eye irritation, and long-term adverse effects on the aquatic environment.

Quantitative Hazard Data Summary for Analogous Compounds

Hazard CategoryGHS Classification (Representative Analogs)Hazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed / H302: Harmful if swallowed[1][8][9]
Skin IrritationCategory 2H315: Causes skin irritation[10]
Eye IrritationCategory 2H319: Causes serious eye irritation[10]
Aquatic Hazard (Long-term)Category 1 or 2H410: Very toxic to aquatic life with long lasting effects / H411: Toxic to aquatic life with long lasting effects[2][9]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure:

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile).[4]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[4]
Skin and Body Protection A laboratory coat.[4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Protocol

The primary and most secure method for the disposal of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide is through a licensed hazardous waste management company.[4] The following steps outline the proper segregation, containerization, and storage of this waste stream prior to collection.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification and Segregation :

    • All waste containing N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide must be treated as hazardous waste.[11]

    • Do not mix this waste with other waste streams, particularly strong oxidizing agents, to prevent unintended reactions.[4]

    • Segregate solid waste from liquid waste into separate, dedicated containers.[12]

  • Solid Waste Collection :

    • Place any solid N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide, contaminated weighing boats, or filter papers directly into a labeled, sealable hazardous solid waste container.[1]

    • Avoid generating dust during transfer.[1][5]

  • Liquid Waste Collection :

    • For solutions containing N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide, use a separate, compatible, and clearly labeled hazardous liquid waste container.[1]

    • High-density polyethylene (HDPE) containers are a suitable choice for many chemical waste streams.[4]

  • Containerization and Labeling :

    • Ensure all waste containers are in good condition with no leaks or cracks and are kept closed except when adding waste.[13]

    • Clearly label each container with "Hazardous Waste," the full chemical name "N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide," and any other components of the waste mixture with their approximate concentrations.[13][14] Include relevant hazard pictograms.[12]

  • Storage :

    • Store sealed and labeled waste containers in a designated and secure chemical waste storage area, away from heat sources and incompatible materials.[4] This area should be at or near the point of waste generation.[15]

Management of Contaminated Materials and Spills

Disposal of Contaminated Labware and PPE

  • Disposable items such as gloves and wipes that are contaminated with N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide should be placed in the designated solid hazardous waste container.[1]

  • Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol). The resulting rinsate must be collected as hazardous liquid waste.[1] After decontamination, glassware can be washed for reuse.

  • Empty containers of the pure compound must be triple-rinsed with a suitable solvent.[14][16] The rinsate must be collected and disposed of as hazardous waste.[11][16] After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste after defacing the original label.[16][17]

Spill Management

In the event of a spill:

  • Evacuate and Ventilate : Clear the immediate area and ensure adequate ventilation.[4]

  • Absorb : Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[4]

  • Collect : Carefully sweep the absorbed material into a designated hazardous waste container, avoiding the creation of dust.[4][5]

  • Decontaminate : Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[4][11]

Final Disposal Pathway

The ultimate disposal of N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide waste must be conducted through an approved and licensed hazardous waste disposal facility.[1] These facilities typically use high-temperature incineration or other chemical treatments to neutralize the hazardous properties of the compound.[1] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your hazardous waste.[15][17]

Disposal Workflow Diagram

Disposal Workflow for N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_final Final Disposal Solid_Waste Solid Waste (e.g., pure compound, contaminated items) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (e.g., solutions, rinsates) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Storage Secure Designated Storage Area Solid_Container->Storage Liquid_Container->Storage Disposal_Service Licensed Hazardous Waste Disposal Service Storage->Disposal_Service

Caption: Disposal workflow for N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • BenchChem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
  • Santa Cruz Biotechnology, Inc. Carbohydrazide Material Safety Data Sheet.
  • ECHEMI. Carbohydrazide SDS, 497-18-7 Safety Data Sheets.
  • NextSDS. 2-(4-CL-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID (4-METHOXY-BENZYLIDENE)-HYDRAZIDE Safety Data Sheet.
  • Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430. [Link]

  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide.
  • University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • GL Sciences Inc. (2016, October 11). SAFETY DATA SHEET.
  • Loba Chemie. (2025, July 24). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • British Pharmacopoeia. (2013, July 5). Safety data sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, April 30). SAFETY DATA SHEET.
  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Fisher Scientific. (2010, October 25). SAFETY DATA SHEET.
  • BroadPharm. (2025, December 4). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, October 25). SAFETY DATA SHEET.
  • TCI EUROPE N.V. SAFETY DATA SHEET.

Sources

Personal protective equipment for handling N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Operational Guide: PPE and Handling Protocols for N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide

Executive Summary & Chemical Profile

N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide is a highly functionalized synthetic small molecule. In drug discovery and molecular biology, quinoline-4-carbohydrazide derivatives frequently serve as bioactive screening compounds, such as kinase inhibitors or GPCR modulators. Because its precise toxicological profile may not be fully characterized in standard safety literature, researchers must apply the precautionary principle, treating it as a potent active pharmaceutical ingredient (API) with high potential for acute toxicity and dermal sensitization.

Hazard Causality & Risk Architecture

To select appropriate Personal Protective Equipment (PPE), we must first deconstruct the molecule's structural liabilities to understand why specific protections are required:

  • Quinoline Core: Heterocyclic aromatic compounds of this class are known to intercalate with DNA and interact with cytochrome P450 enzymes. Causality: This presents a risk of genotoxicity and hepatotoxicity upon systemic exposure.

  • Chlorinated Methoxyphenyl Moiety: The addition of a halogen (chlorine) and a methoxy group significantly increases the molecule's lipophilicity (LogP). Causality: High lipophilicity enhances the compound's ability to cross the stratum corneum (skin barrier) and cellular membranes, making dermal exposure a critical hazard pathway.

  • Physical State: As a dry, lyophilized powder, electrostatic forces can cause micro-particulate aerosolization during transfer, presenting an immediate inhalation hazard.

PPE Selection Logic & Grounding

Based on the hazard profile, PPE must create a multi-layered barrier against dermal absorption and inhalation, strictly adhering to [1] standards.

  • Respiratory Protection: Routine handling must occur within a certified chemical fume hood. If the engineering control is compromised, or if weighing large quantities outside a hood, a NIOSH-approved N95 or P100 particulate respirator is required, as dictated by the [2].

  • Dermal Protection: Double-gloving with extended-cuff nitrile gloves is mandatory. Causality: Nitrile provides superior resistance to the polar aprotic solvents (like DMSO) typically used to dissolve lipophilic quinoline derivatives. Double-gloving ensures that if the outer glove is breached by a solvent carrying the dissolved compound, the inner glove remains intact while the user safely doffs the outer layer.

  • Eye Protection: Indirect-vented chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient because they allow airborne micro-powders to bypass the lenses[3].

Quantitative Safety & PPE Matrix

Table 1: Operational Hazard and PPE Specifications

Hazard VectorStructural/Physical CauseRequired PPE / Engineering ControlValidation Metric
Inhalation Dry powder aerosolizationChemical Fume Hood / P100 RespiratorFace velocity ≥ 100 fpm
Dermal Absorption High lipophilicity (Cl-phenyl group)Double Nitrile Gloves (≥ 5 mil thickness)Visual inspection / Air-inflation test
Ocular Irritation Reactive carbohydrazide groupANSI Z87.1 Splash GogglesSnug facial seal, no gaps
Systemic Toxicity Quinoline core intercalationFlame-resistant, fluid-resistant Lab CoatFully buttoned, cuffs over gloves

Experimental Protocol: Self-Validating Handling & Solubilization

This methodology ensures that every step verifies the safety of the subsequent step, preventing cascading failures during the preparation of stock solutions.

  • Step 1: Environmental Verification

    • Verify the chemical fume hood monitor reads a face velocity between 100–120 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.

  • Step 2: PPE Donning & Integrity Check

    • Don the lab coat and splash goggles.

    • Don the first pair of nitrile gloves. Don the second pair over the first, pulling the cuffs over the lab coat sleeves.

    • Self-Validation: Perform a quick visual and tactile inspection of the outer gloves for micro-tears by trapping air in the glove and squeezing.

  • Step 3: Static Mitigation & Weighing

    • Place an anti-static weigh boat on the analytical balance inside the fume hood. Causality: Anti-static boats prevent the lipophilic powder from repelling off the plastic and aerosolizing into the user's breathing zone.

    • Use a grounded micro-spatula to transfer the N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide.

    • Record the mass and immediately cap the source vial.

  • Step 4: In-Situ Solubilization

    • Do not transfer the dry powder to another vessel. Instead, add the vehicle solvent (e.g., 100% DMSO) directly to the weigh boat or pre-weighed vial.

    • Causality: Solubilizing the compound immediately eliminates the inhalation hazard of the dry powder, converting it to a strictly dermal hazard which is already mitigated by the double-nitrile gloves.

  • Step 5: Decontamination

    • Wipe the balance and hood surface with a solvent-soaked wipe (e.g., 70% isopropanol) to dissolve any microscopic spills, followed by an aqueous detergent wipe to remove the solvent residue.

Exposure Control & PPE Logic Workflow

PPE_Logic Start N'-(2-Chloro-4-methoxyphenyl) quinoline-4-carbohydrazide Hazards Hazard Assessment: Lipophilic & Aerosol Risk Start->Hazards EngControls Primary Control: Chemical Fume Hood Hazards->EngControls PPE Secondary Control: PPE Selection (OSHA 1910.132) EngControls->PPE Resp Respiratory: P100 (If hood compromised) PPE->Resp Dermal Dermal: Double Nitrile (DMSO Resistance) PPE->Dermal Eye Eye: Splash Goggles (ANSI Z87.1) PPE->Eye Disposal EPA RCRA Disposal (Subpart K Compliance) Resp->Disposal Dermal->Disposal Eye->Disposal

Logical workflow for hazard assessment, PPE selection, and disposal of quinoline derivatives.

Waste Disposal & Environmental Logistics

Following [4], all materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated outer gloves, weigh boats, and wipes must be placed in a designated, chemically compatible solid waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: DMSO/quinoline solutions must be collected in a high-density polyethylene (HDPE) carboy. Do not mix with strong acids or oxidizers.

  • Regulatory Compliance: Under the[5] for academic and research laboratories, waste must be stored in a clearly labeled Satellite Accumulation Area (SAA) directly at the point of generation (within line of sight). The label must explicitly state "Hazardous Waste" and include the full chemical name (no abbreviations). Once the container reaches capacity, it must be transferred to a Central Accumulation Area (CAA) within 3 days.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Respirator Selection Logic." Centers for Disease Control and Prevention.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information.[Link]

  • Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K)." United States Environmental Protection Agency.[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.